Product packaging for Rubijervine(Cat. No.:CAS No. 79-58-3)

Rubijervine

Cat. No.: B13786517
CAS No.: 79-58-3
M. Wt: 413.6 g/mol
InChI Key: AANKDJLVHZQCFG-KVHNBARJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubijervine is a natural product found in Veratrum dahuricum, Veratrum album, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H43NO2 B13786517 Rubijervine CAS No. 79-58-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79-58-3

Molecular Formula

C27H43NO2

Molecular Weight

413.6 g/mol

IUPAC Name

(1S,2R,7S,10R,11S,13S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene-7,13-diol

InChI

InChI=1S/C27H43NO2/c1-15-5-8-22-16(2)25-23(28(22)14-15)12-21-19-7-6-17-11-18(29)9-10-26(17,3)20(19)13-24(30)27(21,25)4/h6,15-16,18-25,29-30H,5,7-14H2,1-4H3/t15-,16+,18-,19+,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1

InChI Key

AANKDJLVHZQCFG-KVHNBARJSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3([C@H](C[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)O)C)C

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(C(CC5C4CC=C6C5(CCC(C6)O)C)O)C)C

Origin of Product

United States

Foundational & Exploratory

Rubijervine: A Technical Guide to its Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and historical context of rubijervine, a steroidal alkaloid from the Veratrum genus. This document details the early scientific investigations into its chemical properties and biological activities, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

This compound was first isolated in 1891 by C. C. H. Otto from the rhizomes of Veratrum album (White Hellebore). Its discovery occurred during a period of intense investigation into the chemical constituents of medicinal plants, a field that was rapidly advancing in the late 19th and early 20th centuries. The initial interest in Veratrum alkaloids was driven by their potent physiological effects, which had been recognized in traditional medicine for centuries.

The work on Veratrum alkaloids, including this compound, was significantly advanced in the mid-20th century by researchers such as Walter A. Jacobs and Lyman C. Craig at the Rockefeller Institute for Medical Research. Their extensive studies on the degradation and structure of various Veratrum alkaloids laid the groundwork for a deeper understanding of this class of compounds.

Historical Timeline of this compound Discovery
YearKey EventResearcher(s)Significance
1819 First isolation of a Veratrum alkaloid (veratrine)Wilhelm MeissnerPaved the way for the discovery of other alkaloids from this genus.
1891 First isolation of this compound C. C. H. Otto Discovery of a new steroidal alkaloid from Veratrum album.
Early 20th Century Advancements in separation techniquesVariousEnabled better purification of individual alkaloids.
Mid-20th Century Extensive structural and chemical studies on Veratrum alkaloidsWalter A. Jacobs, Lyman C. Craig, and othersElucidation of the complex structures of steroidal alkaloids, including this compound.

Chemical Properties

This compound is a C27 steroidal alkaloid with the chemical formula C₂₇H₄₃NO₂.[1] Its structure is characterized by a modified steroid nucleus with a nitrogen-containing heterocyclic ring system.

Quantitative Data: Physicochemical Properties of this compound
PropertyValueUnit
Molecular Formula C₂₇H₄₃NO₂
Molecular Weight 413.65 g/mol
IUPAC Name (1S,2R,7S,10R,11S,13S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²³.0¹⁷,²²]tetracos-4-ene-7,13-diol
CAS Number 79-58-3

Experimental Protocols: Early Isolation and Characterization

The following is a reconstructed experimental protocol for the isolation of this compound based on the general methods employed in the late 19th and early 20th centuries.

Reconstructed Protocol for the Isolation of this compound (circa 1891)

Objective: To isolate this compound from the rhizomes of Veratrum album.

Materials:

Methodology:

  • Extraction:

    • Macerate the powdered Veratrum album rhizomes with 95% ethanol for several days at room temperature.

    • Filter the ethanolic extract to remove the plant material.

    • Concentrate the extract by evaporation under reduced pressure to obtain a crude residue.

  • Acid-Base Extraction:

    • Acidify the crude residue with dilute sulfuric acid. This protonates the alkaloids, making them water-soluble.

    • Wash the acidic aqueous solution with diethyl ether to remove non-alkaloidal impurities such as fats and resins.

    • Make the aqueous solution alkaline by the addition of ammonium hydroxide. This deprotonates the alkaloids, causing them to precipitate out of the solution.

  • Purification:

    • Collect the precipitate by filtration.

    • Dissolve the crude alkaloid precipitate in chloroform.

    • Wash the chloroform solution with water to remove any remaining water-soluble impurities.

    • Evaporate the chloroform to yield a crude mixture of alkaloids.

  • Crystallization:

    • The crude alkaloid mixture would then be subjected to fractional crystallization from a suitable solvent, such as ethanol or acetone, to isolate the individual alkaloids. This compound, being one of the components, would crystallize out under specific conditions of solvent and temperature.

Early Methods of Structural Elucidation

Before the advent of modern spectroscopic techniques, the structural elucidation of complex molecules like this compound was a laborious process that relied on a combination of chemical degradation and derivatization methods. These included:

  • Elemental Analysis: To determine the empirical formula.

  • Functional Group Analysis: Through reactions to identify hydroxyl groups, unsaturation (double bonds), and the nature of the nitrogen atom.

  • Degradation Studies: Breaking down the molecule into smaller, identifiable fragments to piece together the carbon skeleton.

  • Formation of Derivatives: Creating crystalline derivatives (e.g., hydrochlorides, picrates) to aid in purification and characterization by melting point determination.

Biological Activity and Early Pharmacological Studies

Early pharmacological investigations of Veratrum alkaloids, including crude extracts containing this compound, focused on their pronounced effects on the cardiovascular and nervous systems. These alkaloids were known to cause a triad (B1167595) of responses known as the Bezold-Jarisch reflex , characterized by hypotension (low blood pressure), bradycardia (slow heart rate), and apnea (B1277953) (temporary cessation of breathing).

While specific studies on pure this compound from the early 20th century are not extensively documented in readily available literature, it was likely investigated within the broader context of Veratrum alkaloid pharmacology. The primary interest was in their potential as hypotensive agents for the treatment of hypertension. However, the therapeutic use of these alkaloids was limited by their narrow therapeutic index and the prevalence of side effects.

More recent research has identified that some Veratrum alkaloids, such as cyclopamine (B1684311) (which is structurally related to this compound), are potent inhibitors of the Hedgehog signaling pathway, a crucial pathway in embryonic development and cancer. This has renewed interest in the therapeutic potential of this class of compounds.

Visualizations

The following diagrams illustrate the historical workflow of alkaloid discovery and a conceptual workflow for the early investigation of this compound.

Alkaloid_Discovery_Workflow A Plant Material Collection (e.g., Veratrum album) B Drying and Grinding A->B C Solvent Extraction (e.g., with Ethanol) B->C D Filtration and Concentration C->D E Acid-Base Extraction D->E F Crude Alkaloid Mixture E->F G Fractional Crystallization F->G H Pure Alkaloid (e.g., this compound) G->H I Chemical Characterization (Elemental Analysis, Melting Point) H->I J Pharmacological Screening H->J

Caption: Historical Workflow of Alkaloid Discovery.

Rubijervine_Investigation_Workflow cluster_Discovery Discovery (1891) cluster_Characterization Early Characterization cluster_Investigation Early Pharmacological Investigation Otto C.C.H. Otto Veratrum Veratrum album Otto->Veratrum isolates from Isolation Isolation Protocol Veratrum->Isolation Structure Structural Elucidation (Degradation Studies) Isolation->Structure Properties Physicochemical Properties Isolation->Properties Bioactivity Biological Activity Screening Isolation->Bioactivity Hypotensive Hypotensive Effects Bioactivity->Hypotensive Toxicity Toxicity Assessment Bioactivity->Toxicity

Caption: Conceptual Workflow for the Early Investigation of this compound.

References

An In-Depth Technical Guide to the Isolation of Rubijervine from Veratrum album

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of rubijervine, a steroidal alkaloid, from the rhizomes of Veratrum album, commonly known as white hellebore. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the workflow and relevant biological pathways to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Veratrum album is a rich source of a variety of steroidal alkaloids, which have been investigated for a range of pharmacological activities. Among these, this compound has garnered interest for its potential biological effects. Structurally, this compound is a C-27 steroidal alkaloid with a molecular formula of C₂₇H₄₃NO₂ and a molecular weight of 413.6 g/mol .[1] Its biological activity includes the ability to block voltage-gated sodium channels, specifically NaV1.5, which are crucial for cardiovascular function.[2] Additionally, like other Veratrum alkaloids such as cyclopamine, this compound is being explored for its potential interaction with the Hedgehog signaling pathway, a critical pathway in embryonic development and oncology.

This guide will detail the necessary steps for the extraction, purification, and characterization of this compound from Veratrum album rhizomes.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₇H₄₃NO₂[1]
Molecular Weight413.6 g/mol [1]
Monoisotopic Mass413.329379614 Da[1]
IUPAC Name(1S,2R,7S,10R,11S,13S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²³.0¹⁷,²²]tetracos-4-ene-7,13-diol[1]
Spectroscopic Data for this compound Characterization
Spectroscopic TechniqueExpected Data
¹H NMR Chemical shifts for steroidal and piperidine (B6355638) ring protons.
¹³C NMR Chemical shifts corresponding to the 27 carbon atoms of the this compound skeleton.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ consistent with its molecular weight.

Experimental Protocols

The isolation of this compound from Veratrum album rhizomes is a multi-step process involving extraction of the total alkaloids followed by chromatographic purification.

Protocol 1: Total Alkaloid Extraction (Acid-Base Method)

This protocol is a common method for the initial extraction and partial purification of total alkaloids from Veratrum species.[3]

Materials:

  • Dried and powdered rhizomes of Veratrum album

  • 5% Tartaric acid or dilute hydrochloric acid (pH 2.5-3.5)

  • Diethyl ether

  • Ammonium (B1175870) hydroxide (B78521) or sodium carbonate solution

  • Chloroform

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Maceration: Macerate the powdered rhizomes in an acidic aqueous solution (e.g., 5% tartaric acid) for a period of 2 hours, repeated 2-3 times at room temperature.[3]

  • Filtration: Filter the mixture to separate the acidic extract from the plant material.[3]

  • Defatting: Wash the acidic extract with a non-polar solvent like diethyl ether to remove fats and other non-alkaloidal impurities.[3]

  • Basification: Adjust the pH of the aqueous extract to alkaline conditions (pH ~10) using a base such as ammonium hydroxide or sodium carbonate. This will precipitate the free alkaloids.[3]

  • Extraction of Free Alkaloids: Extract the precipitated alkaloids into an organic solvent like chloroform. Repeat the extraction multiple times to ensure the complete transfer of alkaloids.[3]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a crude alkaloid mixture.[3]

Protocol 2: Purification of this compound by Column Chromatography

This protocol is adapted from methods used for the separation of similar Veratrum alkaloids and historical accounts of this compound isolation.

Materials:

  • Crude alkaloid extract

  • Silica gel (for column chromatography)

  • Alumina (B75360) (for column chromatography)

  • Solvents: Benzene (B151609), Methanol (Note: Benzene is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood. Safer alternatives like toluene (B28343) may be considered, though elution profiles may vary).

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a chromatography column with alumina as the stationary phase. The column should be packed as a slurry in the initial eluting solvent.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a solvent system of benzene and methanol. An early report on this compound crystallization used a mobile phase of benzene with 2.5% methanol. A gradient elution, starting with pure benzene and gradually increasing the polarity by adding methanol, is recommended for better separation.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp.

  • Pooling and Crystallization: Combine the fractions containing the purified this compound. Evaporate the solvent to obtain the isolated compound, which can then be further purified by crystallization.

Mandatory Visualizations

Experimental Workflow

Rubijervine_Isolation_Workflow cluster_extraction Total Alkaloid Extraction cluster_purification Purification plant Powdered Veratrum album Rhizomes maceration Acidic Maceration (e.g., 5% Tartaric Acid) plant->maceration filtration Filtration maceration->filtration defatting Defatting with Diethyl Ether filtration->defatting basification Basification to pH ~10 (e.g., NH4OH) defatting->basification extraction Extraction with Chloroform basification->extraction concentration Concentration extraction->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract column_chrom Alumina Column Chromatography (Benzene:Methanol gradient) crude_extract->column_chrom Load onto column fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection pooling Pooling of this compound Fractions fraction_collection->pooling crystallization Crystallization pooling->crystallization pure_this compound Pure this compound crystallization->pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway

Hedgehog_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI_complex GLI Proteins (GLI2/3) SUFU->GLI_complex Sequesters GLI_rep GLI Repressor GLI_complex->GLI_rep Processing GLI_act GLI Activator GLI_complex->GLI_act Activation & Translocation target_genes Hedgehog Target Genes (e.g., PTCH1, GLI1) GLI_rep->target_genes Represses GLI_act->target_genes Activates transcription Gene Transcription target_genes->transcription Hh_ligand Hedgehog Ligand (Shh) Hh_ligand->PTCH1 Binds This compound This compound This compound->SMO Potential Inhibition

Caption: Potential interaction of this compound with the Hedgehog signaling pathway.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Rubijervine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubijervine, a naturally occurring steroidal alkaloid found in plants of the Veratrum genus, presents a complex and intriguing molecular architecture. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, alongside its physicochemical properties and relevant experimental protocols. The document delves into its spectroscopic characterization and discusses its likely biological signaling pathway, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound is a C-27 steroidal alkaloid characterized by a hexacyclic ring system. Its systematic IUPAC name is (1S,2R,7S,10R,11S,13S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene-7,13-diol. The molecule possesses multiple chiral centers, leading to a specific three-dimensional arrangement crucial for its biological activity.

The core structure consists of a fused six-ring system, incorporating a steroid nucleus with an integrated indolizidine moiety. Key functional groups include two hydroxyl groups, one at position C-3 and another at C-12, and a double bond between C-5 and C-6. The stereochemistry is explicitly defined by the InChI and SMILES notations, which encode the precise spatial orientation of each atom.

Chemical Structure of this compound

Caption: 2D representation of the chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₇H₄₃NO₂[1][2]
Molecular Weight 413.64 g/mol [1][2]
CAS Registry Number 79-58-3[1]
Melting Point 240-246 °C[2]
Optical Rotation [α]D²⁵ +19.0° (in ethanol)[2]
Solubility Very sparingly soluble in water. Soluble in ethanol (B145695), methanol, benzene, and chloroform (B151607). Slightly soluble in ether and petroleum ether.[2]
pKa Data not readily available

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey ObservationsReference(s)
¹H NMR Complex spectrum with characteristic signals for steroidal methyl groups, olefinic proton, and protons adjacent to hydroxyl and nitrogen functionalities. Detailed assignments require 2D NMR techniques.
¹³C NMR Approximately 27 distinct carbon signals corresponding to the molecular formula, including signals for sp² carbons of the double bond and sp³ carbons of the steroidal backbone and indolizidine ring system.
FT-IR (cm⁻¹) Broad O-H stretching band (~3400 cm⁻¹), C-H stretching bands (~2900 cm⁻¹), C=C stretching band (~1650 cm⁻¹), and C-O and C-N stretching bands in the fingerprint region.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 413. Fragmentation pattern would likely involve loss of water, and cleavage of the indolizidine ring system.

Experimental Protocols

Isolation and Purification of this compound from Veratrum album

The following is a general protocol for the extraction and isolation of steroidal alkaloids, including this compound, from the rhizomes of Veratrum album.

Experimental Workflow for this compound Isolation

Isolation_Workflow start Dried and Powdered Veratrum album Rhizomes extraction Maceration with Acidified Ethanol start->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration acid_base_extraction Acid-Base Partitioning (e.g., with HCl and NH4OH) concentration->acid_base_extraction crude_alkaloids Crude Alkaloid Fraction acid_base_extraction->crude_alkaloids chromatography Column Chromatography (e.g., Silica (B1680970) Gel or Alumina) crude_alkaloids->chromatography fractions Fraction Collection and TLC Analysis chromatography->fractions purification Recrystallization of This compound-containing fractions fractions->purification final_product Pure this compound Crystals purification->final_product

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered rhizomes of Veratrum album are macerated with an acidified ethanol solution (e.g., 1% HCl in 95% ethanol) at room temperature for 24-48 hours. The process is repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The combined ethanolic extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic impurities. The aqueous layer is then made alkaline (pH 9-10) with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the free alkaloids. The precipitated alkaloids are extracted with an organic solvent (e.g., chloroform or dichloromethane).

  • Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina. Elution is typically performed with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

  • Fraction Analysis and Recrystallization: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined, and the solvent is evaporated. The residue is then purified by recrystallization from a suitable solvent system (e.g., methanol/water or acetone) to yield pure this compound crystals.

Single-Crystal X-ray Diffraction for Structure Elucidation

The definitive three-dimensional structure and stereochemistry of this compound can be determined by single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

Biological Activity and Signaling Pathway

Steroidal alkaloids from the Veratrum genus, such as the structurally related cyclopamine (B1684311) and jervine, are well-known inhibitors of the Sonic Hedgehog (Shh) signaling pathway. This pathway is crucial during embryonic development and its aberrant activation is implicated in the development of certain cancers. It is highly probable that this compound also exerts its biological effects, including potential teratogenicity, through the inhibition of this pathway.

The canonical Shh signaling pathway is initiated by the binding of the Shh ligand to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor-like protein Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors, which regulate the expression of target genes involved in cell proliferation, differentiation, and survival.

Veratrum alkaloids are known to directly bind to and inhibit the function of SMO, thereby blocking the entire downstream signaling cascade.

Proposed Signaling Pathway of this compound

Hedgehog_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON PTCH1_off PTCH1 SMO_off SMO (inactive) PTCH1_off->SMO_off Inhibits SUFU_GLI_off SUFU-GLI Complex (Phosphorylated & Degraded) SMO_off->SUFU_GLI_off No Signal Shh Shh Ligand PTCH1_on PTCH1 Shh->PTCH1_on SMO_on SMO (active) PTCH1_on->SMO_on Inhibition Relieved GLI_on GLI (active) Translocates to Nucleus SMO_on->GLI_on Activates Target_Genes Target Gene Expression GLI_on->Target_Genes This compound This compound This compound->SMO_on Inhibits

Caption: Proposed inhibition of the Sonic Hedgehog pathway by this compound.

Conclusion

This compound is a steroidal alkaloid with a well-defined, complex chemical structure and stereochemistry. Its physicochemical properties and spectroscopic data provide a basis for its identification and further investigation. The provided experimental protocols offer a starting point for its isolation from natural sources and detailed structural analysis. Based on its structural similarity to other Veratrum alkaloids, this compound is likely a potent inhibitor of the Sonic Hedgehog signaling pathway, a mechanism that underpins its biological activity and potential therapeutic or toxicological effects. Further research is warranted to fully elucidate its pharmacological profile and potential applications in medicine.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Rubijervine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubijervine, a naturally occurring steroidal alkaloid found predominantly in plants of the Veratrum genus, has garnered interest within the scientific community for its potential biological activities. Structurally similar to other Veratrum alkaloids like jervine, it is implicated as an inhibitor of the Sonic hedgehog (Shh) signaling pathway, a critical pathway in embryonic development and oncology. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an examination of its interaction with the Shh signaling pathway. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Physical and Chemical Properties

This compound is a complex steroidal alkaloid with the molecular formula C₂₇H₄₃NO₂.[1][2][3] Its chemical structure features a modified steroid backbone with a fused furanopiperidine moiety.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound and its common salt, this compound hydrobromide.

PropertyValueSource(s)
Molecular Formula C₂₇H₄₃NO₂[1][2][3]
Molecular Weight 413.64 g/mol [3]
CAS Number 79-58-3[1]
Melting Point 240-246 °C[4]
Appearance Needles (crystallized from alcohol)
Solubility Soluble in ethanol, methanol (B129727), benzene, chloroform. Slightly soluble in ether and petroleum ether. Very sparingly soluble in water.
XLogP3-AA 4.7[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[5]
PropertyValueSource(s)
Molecular Formula C₂₇H₄₄BrNO₂[5]
Molecular Weight 494.5 g/mol [5]
Appearance Needles (from methanol + acetone)
Decomposition Temperature 265-270 °C
Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While comprehensive public spectral data with peak assignments are limited, the following represents typical spectral characteristics.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is complex due to the large number of protons in the steroid nucleus and the piperidine (B6355638) ring. Characteristic signals would include those for the methyl groups, olefinic protons, and protons adjacent to hydroxyl and nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum would show 27 distinct signals corresponding to the carbon skeleton of this compound.

1.2.2. Infrared (IR) Spectroscopy The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.[6]

  • C-H stretching: Bands in the 2850-3000 cm⁻¹ region for sp³ hybridized carbons and potentially a weak band just above 3000 cm⁻¹ for the vinylic C-H stretch.[7]

  • C=C stretching: A weak to medium band around 1640-1680 cm⁻¹ for the carbon-carbon double bond in the steroid ring.[7]

  • C-N stretching: Typically observed in the 1000-1250 cm⁻¹ region.

  • C-O stretching: Strong bands in the 1050-1150 cm⁻¹ region.[6]

1.2.3. Mass Spectrometry (MS)

  • Exact Mass: 413.329379614 Da.[1]

  • Monoisotopic Mass: 413.329379614 Da.[1]

  • Predicted m/z values for adducts: [M+H]⁺: 414.33666, [M+Na]⁺: 436.31860.[1]

Experimental Protocols

Isolation and Purification of this compound from Veratrum album

The following protocol is a representative method for the extraction and purification of steroidal alkaloids from Veratrum species and can be adapted for the specific isolation of this compound.[8][9]

Workflow for this compound Isolation

G start Dried and Powdered Veratrum album Rhizomes extraction Maceration with Acidic Aqueous Solution (e.g., 5% Tartaric Acid) start->extraction filtration1 Filtration extraction->filtration1 wash Wash with Non-polar Solvent (e.g., Diethyl Ether) filtration1->wash basification Adjust pH to ~10 (e.g., with NH4OH) wash->basification extraction2 Liquid-Liquid Extraction with Organic Solvent (e.g., Chloroform) basification->extraction2 evaporation Evaporation of Solvent extraction2->evaporation crude_extract Crude Alkaloid Mixture evaporation->crude_extract chromatography Silica (B1680970) Gel Column Chromatography crude_extract->chromatography fractions Collect and Monitor Fractions (TLC) chromatography->fractions purified Combine Fractions and Evaporate fractions->purified end Purified this compound purified->end

Caption: Workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: Dried rhizomes of Veratrum album are finely powdered to increase the surface area for extraction.

  • Acidic Extraction: The powdered plant material is macerated in an acidic aqueous solution (e.g., 5% tartaric acid or dilute HCl, pH 2.5-3.5) at room temperature for several hours. This process is typically repeated 2-3 times to ensure exhaustive extraction of the alkaloids, which are converted to their more water-soluble salt forms.[8]

  • Filtration and Defatting: The acidic extract is filtered to remove solid plant debris. The filtrate is then washed with a non-polar organic solvent, such as diethyl ether, to remove lipids and other non-alkaloidal impurities.[8]

  • Basification and Alkaloid Precipitation: The pH of the aqueous extract is adjusted to approximately 10 with a base like ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This deprotonates the alkaloid salts, causing the free-base alkaloids to precipitate.[8]

  • Solvent Extraction: The precipitated alkaloids are then extracted into an immiscible organic solvent, such as chloroform. This step is repeated multiple times to ensure the complete transfer of the alkaloids into the organic phase.[8]

  • Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude alkaloid mixture.

  • Chromatographic Purification: The crude extract is subjected to silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent (e.g., petroleum ether or benzene) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).[8]

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified compound. Further recrystallization from a suitable solvent system (e.g., ethanol-water) may be performed to obtain highly pure crystals.[9]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method can be developed and validated for the quantification of this compound in plant extracts and pharmaceutical formulations. The following is a general protocol that can be optimized for specific applications.[10][11][12]

HPLC Analysis Workflow

G sample_prep Sample Preparation (Extraction and Filtration) injection Sample Injection sample_prep->injection hplc_system HPLC System with RP-C18 Column separation Isocratic or Gradient Elution hplc_system->separation mobile_phase Mobile Phase (e.g., Acetonitrile (B52724)/Water with Buffer) mobile_phase->separation injection->separation detection UV Detection (e.g., 210 nm) separation->detection data_analysis Data Acquisition and Analysis (Chromatogram) detection->data_analysis quantification Quantification using Calibration Curve data_analysis->quantification result Concentration of this compound quantification->result

Caption: Workflow for HPLC analysis of this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, an autosampler, and a data acquisition system.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for alkaloid separation.

  • Mobile Phase: A mixture of acetonitrile and water, often with a buffer such as ammonium formate (B1220265) or formic acid to control pH and improve peak shape. The exact ratio can be optimized through method development, either as an isocratic or gradient elution.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 210 nm).

  • Standard Preparation: A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol), and a series of dilutions are made to construct a calibration curve.

  • Sample Preparation: Plant extracts or other samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Signaling Pathway Inhibition: The Sonic Hedgehog (Shh) Pathway

Aberrant activation of the Sonic hedgehog (Shh) signaling pathway is implicated in the development and progression of various cancers.[13][14] Several steroidal alkaloids from the Veratrum genus, including the structurally related compound jervine, are known inhibitors of this pathway.[15] They exert their effects by directly binding to and inhibiting the G protein-coupled receptor, Smoothened (SMO).[16][17][18]

Simplified Sonic Hedgehog (Shh) Signaling Pathway and Inhibition by this compound

G cluster_off Pathway OFF (No Shh) cluster_on Pathway ON (Shh Present) PTCH1_off PTCH1 SMO_off SMO (inactive) PTCH1_off->SMO_off inhibits SUFU_off SUFU GLI_off GLI (repressed) SUFU_off->GLI_off represses Shh Shh Ligand PTCH1_on PTCH1 Shh->PTCH1_on SMO_on SMO (active) SUFU_on SUFU SMO_on->SUFU_on inhibits GLI_on GLI (active) Target_Genes Target Gene Expression GLI_on->Target_Genes activates This compound This compound This compound->SMO_on inhibits

Caption: Simplified model of Shh signaling and this compound's inhibitory action.

Mechanism of Action:

  • Pathway "Off" State: In the absence of the Shh ligand, the transmembrane receptor Patched (PTCH1) inhibits the activity of Smoothened (SMO). This allows for the formation of a complex containing Suppressor of fused (SUFU), which in turn represses the Glioma-associated oncogene (GLI) family of transcription factors.[14]

  • Pathway "On" State: When the Shh ligand binds to PTCH1, the inhibition of SMO is relieved. Activated SMO then signals to dissociate the SUFU-GLI complex, leading to the activation and nuclear translocation of GLI transcription factors. These then induce the expression of target genes involved in cell proliferation, differentiation, and survival.[14]

  • Inhibition by this compound: this compound, like other related Veratrum alkaloids, is believed to directly bind to the SMO receptor.[16] This binding event likely locks SMO in an inactive conformation, preventing its activation even in the presence of an upstream Shh signal. Consequently, the downstream signaling cascade is blocked, GLI transcription factors remain repressed, and the expression of target genes is inhibited.[15]

Conclusion

This compound is a steroidal alkaloid with well-defined physical and chemical properties. Its structural similarity to known inhibitors of the Sonic hedgehog signaling pathway makes it a compound of significant interest for further investigation, particularly in the context of cancer therapeutics. The experimental protocols outlined in this guide provide a framework for the reliable isolation, purification, and quantification of this compound, which is essential for advancing research into its biological activities and potential therapeutic applications. Further studies are warranted to fully elucidate the specific molecular interactions between this compound and the Smoothened receptor and to explore its efficacy in preclinical models of diseases driven by aberrant Shh signaling.

References

Rubijervine: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubijervine, a naturally occurring steroidal alkaloid, has attracted considerable interest within the scientific community due to its potential pharmacological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, its biosynthetic pathways, and detailed experimental protocols for its extraction, isolation, and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is primarily found in various plant species belonging to the Melanthiaceae and Liliaceae families. The principal genera known to contain this compound are Veratrum and Fritillaria. While steroidal alkaloids are also characteristic of the Solanum genus, the presence of this compound in this genus is less documented.

Veratrum Species

Several species within the Veratrum genus, commonly known as false hellebores, are significant natural sources of this compound. The rhizomes and roots of these plants are particularly rich in a variety of steroidal alkaloids, including this compound.[1][2]

Table 1: Quantitative Data of this compound and Related Alkaloids in Veratrum Species

SpeciesPlant PartCompoundConcentrationAnalytical MethodReference
Veratrum maackiiRootsJervine (B191634)~1.3 mg/g dry weightNot specified[2]
Veratrum maackiiLeavesJervine~0.1 mg/g dry weightNot specified[2]
Veratrum nigrumRootsJervine~0.4 mg/g dry weightNot specified[2]
Veratrum nigrumLeavesJervine~0.2 mg/g dry weightNot specified[2]
Veratrum lobelianumTinctureJervine136 - 170 µg/mLHPLC-DAD[2]
Veratrum albumRoots and RhizomesThis compoundPresent, quantifiable levelsHPLC-MS/MS[3]
Veratrum dahuricumNot specifiedThis compoundReported presenceNot specified[4]

Note: Quantitative data for this compound is not as extensively reported as for its structurally related alkaloid, jervine. The data for jervine is included to provide context on the general alkaloid content in these plants.

Fritillaria Species

The bulbs of various Fritillaria species, used in traditional Chinese medicine, are known to contain a diverse array of isosteroidal alkaloids.[5][6] While specific quantitative data for this compound in these species is limited in the readily available literature, the genus is recognized as a source of this class of compounds.

Biosynthesis of this compound

The biosynthesis of this compound, like other steroidal alkaloids, originates from cholesterol. The pathway involves a series of enzymatic modifications to the cholesterol backbone, including hydroxylations, oxidations, and amination. While the complete biosynthetic pathway to this compound has not been fully elucidated in a single study, key steps have been identified through research on related steroidal alkaloids in Veratrum and Solanum species.[7][8][9][10]

The initial steps of the pathway leading to the formation of the key intermediate, verazine (B227647), have been characterized in Veratrum californicum.[7] From verazine, a series of further modifications are proposed to lead to the formation of jervine and likely this compound.

Proposed Biosynthetic Pathway from Cholesterol

The following diagram illustrates the proposed biosynthetic pathway from cholesterol to verazine, a crucial precursor for many steroidal alkaloids, including potentially this compound.

This compound Biosynthesis Pathway Cholesterol Cholesterol 22-Hydroxycholesterol 22-Hydroxycholesterol Cholesterol->22-Hydroxycholesterol CYP90B27 (Hydroxylation at C-22) 22-Hydroxy-26-oxocholesterol 22-Hydroxy-26-oxocholesterol 22-Hydroxycholesterol->22-Hydroxy-26-oxocholesterol CYP94N1 (Hydroxylation/Oxidation at C-26) 22-Hydroxy-26-aminocholesterol 22-Hydroxy-26-aminocholesterol 22-Hydroxy-26-oxocholesterol->22-Hydroxy-26-aminocholesterol GABAT1 (Transamination at C-26) Verazine Verazine 22-Hydroxy-26-aminocholesterol->Verazine Spontaneous cyclization Jervine Jervine Verazine->Jervine Multiple steps including oxidations and rearrangements This compound This compound Verazine->this compound Hypothesized pathway involving hydroxylations

Proposed Biosynthetic Pathway of this compound from Cholesterol.

Experimental Protocols

Extraction and Isolation of Steroidal Alkaloids from Veratrum Species

This protocol is a generalized procedure based on common methods for extracting steroidal alkaloids from Veratrum plant material.[1][3][11][12][13]

Extraction Workflow start Dried and Powdered Veratrum Plant Material (Rhizomes and Roots) extraction Maceration or Soxhlet Extraction with Ethanol (B145695) or Methanol start->extraction filtration Filtration to separate crude extract from plant debris extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration acid_base_extraction Acid-Base Partitioning: 1. Dissolve in acidic water (e.g., 1% HCl) 2. Wash with a non-polar solvent (e.g., hexane) 3. Basify the aqueous layer (e.g., with NH4OH) 4. Extract with an organic solvent (e.g., chloroform) concentration->acid_base_extraction drying_concentration Drying and Concentration of the organic layer to yield crude alkaloid mixture acid_base_extraction->drying_concentration chromatography Column Chromatography (Silica gel or Alumina) with a gradient of solvents (e.g., Chloroform (B151607):Methanol) drying_concentration->chromatography fractions Collection and analysis of fractions (e.g., by TLC) chromatography->fractions purification Further purification of This compound-containing fractions by preparative HPLC or crystallization fractions->purification end Pure this compound purification->end

General Workflow for the Extraction and Isolation of this compound.

Detailed Methodologies:

  • Plant Material Preparation: Dried rhizomes and roots of the Veratrum species are ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is typically extracted with a polar solvent like ethanol or methanol. This can be done through maceration (soaking at room temperature for an extended period) or more efficiently using a Soxhlet apparatus.[14]

  • Acid-Base Extraction: The crude extract is subjected to an acid-base partitioning to separate the basic alkaloids from neutral and acidic compounds. The extract is first dissolved in an acidic aqueous solution, which protonates the alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar organic solvent to remove lipids and other non-polar impurities. The aqueous layer is then made basic, deprotonating the alkaloids and making them soluble in a non-polar organic solvent, into which they are then extracted.

  • Chromatographic Purification: The crude alkaloid mixture is then subjected to column chromatography for separation. Silica gel or alumina (B75360) are common stationary phases, and a gradient of solvents, typically a mixture of a non-polar solvent like chloroform or dichloromethane (B109758) and a polar solvent like methanol, is used to elute the compounds. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions containing this compound are combined and may require further purification steps such as preparative high-performance liquid chromatography (HPLC) or crystallization to obtain the pure compound.

Characterization and Quantification

3.2.1. Spectroscopic and Spectrometric Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of the isolated this compound. The chemical shifts, coupling constants, and correlation signals in 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments can further confirm the structure.[15][16][17]

3.2.2. Quantitative Analysis

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) is the most common method for the quantification of this compound in plant extracts.[2] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or trifluoroacetic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of steroidal alkaloids, often after derivatization to increase their volatility.[18][19]

Table 2: Representative HPLC Conditions for Steroidal Alkaloid Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 210 nm or MS
Injection Volume 10-20 µL

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This technical guide has provided a comprehensive overview of its primary natural sources in Veratrum and Fritillaria species, a plausible biosynthetic pathway originating from cholesterol, and detailed experimental protocols for its extraction, isolation, and analysis. The provided information, including quantitative data and workflow diagrams, is intended to facilitate further research and development of this intriguing steroidal alkaloid. A more complete elucidation of the this compound biosynthetic pathway and a broader quantitative analysis across various plant sources remain important areas for future investigation.

References

Initial Biological Activity Screening of Rubijervine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubijervine, a steroidal alkaloid predominantly found in plants of the Veratrum genus, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols for key assays are presented, alongside a summary of available quantitative data. Furthermore, this guide visualizes critical experimental workflows and signaling pathways to facilitate a deeper understanding of this compound's mechanism of action at the preliminary screening stage.

Introduction

The quest for novel therapeutic agents has led researchers to explore the vast diversity of natural products. Among these, steroidal alkaloids have garnered significant attention due to their wide range of biological activities. This compound, a member of this class, is structurally characterized by a C-nor-D-homo-steroidal skeleton. Preliminary studies on alkaloids from the Veratrum genus have indicated potent anticancer and anti-inflammatory effects, suggesting that this compound may hold similar promise. This document outlines the fundamental screening assays to evaluate the initial biological profile of this compound.

Anticancer Activity Screening

The initial assessment of this compound's anticancer potential typically involves evaluating its cytotoxicity against a panel of human cancer cell lines.

Cytotoxicity Data

Quantitative data on the cytotoxic effects of this compound is crucial for its initial evaluation. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays. While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the general cytotoxicity of related Veratrum alkaloids suggests that this compound's IC50 values would likely fall within the micromolar range.

Table 1: Representative Cytotoxicity Data for a Steroidal Alkaloid (Hypothetical)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.5
A549Lung Cancer22.1
HeLaCervical Cancer18.9
HT-29Colon Cancer25.3

Note: This table is for illustrative purposes. Specific, validated IC50 values for this compound need to be determined experimentally.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29)

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Serial Dilutions) seed_cells->treat_cells incubate_48_72h Incubate for 48-72 hours treat_cells->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data and Determine IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

MTT Assay Workflow for Cytotoxicity Screening.

Anti-inflammatory Activity Screening

The anti-inflammatory potential of this compound can be initially assessed by its ability to inhibit the production of inflammatory mediators in stimulated immune cells, such as macrophages.

Anti-inflammatory Data

A key indicator of inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). The inhibitory effect of this compound on NO production is a valuable preliminary measure of its anti-inflammatory activity.

Table 2: Representative Anti-inflammatory Activity Data (Hypothetical)

AssayCell LineStimulantIC50 (µM)
Nitric Oxide InhibitionRAW 264.7LPS35.2

Note: This table is for illustrative purposes. Specific, validated IC50 values for this compound need to be determined experimentally.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition. Calculate the IC50 value from the dose-response curve.

Griess_Assay_Workflow cluster_workflow Griess Assay Workflow start Start seed_cells Seed RAW 264.7 Cells start->seed_cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction read_absorbance Read Absorbance at 540 nm griess_reaction->read_absorbance analyze_data Analyze Data and Determine IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Griess Assay for Nitric Oxide Inhibition Screening.

Antimicrobial Activity Screening

The antimicrobial properties of this compound can be assessed against a panel of pathogenic bacteria and fungi.

Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Representative Antimicrobial Activity Data (Hypothetical)

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria64
Escherichia coliGram-negative Bacteria128
Candida albicansFungus64

Note: This table is for illustrative purposes. Specific, validated MIC values for this compound need to be determined experimentally.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Perform a serial two-fold dilution of this compound in the broth in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no this compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Signaling Pathway Analysis

Preliminary investigation into the molecular mechanisms of this compound can be initiated by examining its effect on key signaling pathways involved in cancer and inflammation.

Hedgehog Signaling Pathway

Given that other Veratrum alkaloids are known inhibitors of the Hedgehog signaling pathway, it is a primary target for investigation with this compound. This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.

Hedgehog_Pathway cluster_pathway Hedgehog Signaling Pathway Shh Hedgehog Ligand (Shh) PTCH1 Patched1 (PTCH1) Receptor Shh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters GLI_A GLI Activator GLI->GLI_A Activation Target_Genes Target Gene Expression (e.g., PTCH1, GLI1) GLI_A->Target_Genes Promotes Transcription This compound This compound This compound->SMO Potential Inhibition

Potential Inhibition of the Hedgehog Signaling Pathway by this compound.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Investigating this compound's effect on this pathway can provide insights into its anti-inflammatory mechanism.

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Inflammatory_Genes Inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_active->Inflammatory_Genes Promotes Transcription This compound This compound This compound->IKK Potential Inhibition

Rubijervine: A Bridge Between Traditional Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Rubijervine, a steroidal alkaloid found in various medicinal plants, has a rich history in traditional medicine for treating a range of ailments. This technical guide provides an in-depth analysis of this compound's ethnobotanical background, its modern pharmacological properties, and the experimental methodologies used to investigate its bioactivity. The primary mechanism of action for this compound is the inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a key player in the pathogenesis of several cancers. This guide synthesizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is a C-27 steroidal alkaloid structurally similar to other well-known teratogenic and anti-cancer alkaloids such as jervine (B191634) and cyclopamine (B1684311). It is predominantly found in plants of the Veratrum (false hellebore), Solanum, and Fritillaria genera, many of which have been used for centuries in traditional and folk medicine across the globe. While these traditional applications were based on empirical observations, modern scientific investigation has begun to unravel the molecular mechanisms responsible for their therapeutic and toxic effects.

The primary focus of current research on this compound is its role as a potent inhibitor of the Smoothened (Smo) receptor in the Hedgehog signaling pathway. Aberrant activation of this pathway is a known driver in several forms of cancer, including basal cell carcinoma and medulloblastoma, making its inhibitors a subject of intense study for oncological applications. This guide will bridge the gap between the historical, traditional uses of this compound-containing plants and the contemporary scientific understanding of the compound's mechanism of action and therapeutic potential.

Ethnobotanical and Traditional Uses

The traditional use of plants containing this compound is well-documented, though often without knowledge of the specific active compound. The applications of these plants vary by region and species, reflecting a long history of human interaction with this potent phytochemical.

Table 1: Traditional Uses of Plants Containing this compound and Related Alkaloids

Plant GenusCommon Name(s)Traditional UsesReferences
VeratrumFalse Hellebore, White HelleboreUsed in Greco-Roman medicine as a purgative. In homeopathy, used for diarrhea, vomiting, melancholia, and mania. Also used historically to treat hypertension.[1][2][3][4]
SolanumBittersweet NightshadePrimarily used externally for skin conditions such as eczema, warts, and tumors. Internally, it has been used for arthritis, rheumatism, and bronchial congestion.[5][6][7][8]
FritillariaFritillary, Chuan Bei MuA staple in Traditional Chinese Medicine for lung ailments, including asthma, bronchitis, and various coughs. Also used to reduce swellings and nodules.[9][10][11][12]

It is critical to note that many of these plants, particularly those of the Veratrum genus, are highly toxic and their use in traditional medicine was often associated with significant risk.[4] The toxicity is now understood to be caused by the high concentration of steroidal alkaloids, including this compound.

Pharmacological Mechanism of Action: Hedgehog Pathway Inhibition

The primary mechanism through which this compound exerts its biological effects is the inhibition of the Hedgehog (Hh) signaling pathway. This pathway is crucial during embryonic development and is largely inactive in adults, but its reactivation can lead to the development of various cancers.

The key transducer of the Hh pathway is a G-protein-coupled receptor-like protein called Smoothened (Smo). In the absence of a Hedgehog ligand, the receptor Patched (Ptch) inhibits Smo activity. When a Hedgehog ligand binds to Ptch, this inhibition is lifted, allowing Smo to activate the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell growth and proliferation.

This compound, along with its structural analogs jervine and cyclopamine, acts as a direct antagonist of Smo.[13] By binding to the Smoothened receptor, this compound prevents the downstream activation of Gli transcription factors, effectively shutting down the pathway. This inhibitory action is the basis for both its anticancer potential and its teratogenic effects.

Hedgehog_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON cluster_inhibition Inhibition by this compound Ptch1_off Ptch1 Smo_off Smoothened (Smo) (Inactive) Ptch1_off->Smo_off Inhibits Sufu_Gli_off Sufu-Gli Complex (Phosphorylated) Gli_R Gli Repressor Sufu_Gli_off->Gli_R Processing Target_Genes_off Target Gene Transcription OFF Gli_R->Target_Genes_off Represses Shh Hedgehog Ligand (Shh) Ptch1_on Ptch1 Shh->Ptch1_on Binds Smo_on Smoothened (Smo) (Active) Ptch1_on->Smo_on Inhibition Relieved Gli_A Gli Activator Smo_on->Gli_A Activates Target_Genes_on Target Gene Transcription ON (Proliferation, Survival) Gli_A->Target_Genes_on Activates This compound This compound Smo_inhibited Smoothened (Smo) (Inactive) This compound->Smo_inhibited Binds & Inhibits

Caption: The Hedgehog signaling pathway and its inhibition by this compound.
Anticancer Activity

The role of the Hedgehog pathway in tumorigenesis makes this compound a compound of interest for cancer therapy. By inhibiting this pathway, this compound can suppress the proliferation of cancer cells that are dependent on aberrant Hh signaling. While much of the in-depth research has focused on the more potent analogs, jervine and cyclopamine, this compound has also demonstrated cytotoxic effects.

Table 2: In Vitro Cytotoxicity Data for this compound and Related Alkaloids

CompoundCell LineCancer TypeIC50 (µM)Reference
JervineShh-LIGHT2 (reporter)N/A (Hh pathway activity)0.5 - 0.7[13]
CyclopamineTM3Hh12 (reporter)N/A (Hh pathway activity)0.046[14]
This compoundN/AN/AData not readily availableN/A

Note: Specific IC50 values for this compound against various cancer cell lines are not widely reported in publicly available literature, highlighting an area for future research. The data for jervine and cyclopamine are provided for comparative context.

Teratogenicity

The same mechanism that gives this compound its anticancer potential also underlies its significant teratogenic effects. The Hedgehog pathway is essential for proper embryonic development, particularly for the formation of the central nervous system and craniofacial structures. Inhibition of this pathway during gestation can lead to severe birth defects, such as cyclopia and holoprosencephaly.[15] This toxicity is a major barrier to the development of this compound and related compounds as systemic therapeutic agents.

Key Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of this compound.

Protocol 1: Extraction and Isolation of this compound from Veratrum Species

This protocol is a generalized acid-base extraction method suitable for isolating steroidal alkaloids from plant material.

Methodology:

  • Maceration: Dried and powdered rhizomes of Veratrum album are macerated in an acidic aqueous solution (e.g., 5% tartaric acid, pH 2.5-3.5) for 2-4 hours at room temperature. This step is typically repeated three times to ensure exhaustive extraction of the protonated alkaloids.

  • Filtration: The mixture is filtered to separate the acidic extract containing the alkaloids from the solid plant material.

  • Defatting: The acidic extract is washed with a non-polar solvent, such as diethyl ether or hexane, in a separatory funnel to remove lipids and other non-alkaloidal impurities. The aqueous layer is retained.

  • Basification: The pH of the aqueous extract is adjusted to approximately 10 using a base like ammonium (B1175870) hydroxide. This deprotonates the alkaloids, causing them to precipitate out of the solution.

  • Solvent Extraction: The free-base alkaloids are then extracted from the aqueous solution using an organic solvent like chloroform (B151607) or dichloromethane. This step is repeated multiple times.

  • Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude alkaloid mixture.

  • Purification: The crude extract can be further purified using column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., petroleum ether:ethyl acetate) to isolate this compound.

Extraction_Workflow A Dried, Powdered Veratrum Rhizomes B Macerate with Acidic Solution (pH 3) A->B C Filter B->C D Acidic Aqueous Extract (Contains Alkaloid Salts) C->D E Wash with Non-Polar Solvent (e.g., Hexane) D->E F Adjust to Alkaline pH (~10) E->F G Extract with Organic Solvent (e.g., Chloroform) F->G H Evaporate Solvent G->H I Crude Alkaloid Extract H->I J Column Chromatography I->J K Purified this compound J->K

Caption: General workflow for the extraction and isolation of this compound.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of this compound.

Methodology:

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the crude extract or plant material and extract with a known volume of solvent, followed by filtration through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for this compound (e.g., around 250 nm).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 3: Hedgehog Pathway Inhibition - Gli-Luciferase Reporter Assay

This cell-based assay is a standard method to quantify the inhibition of the Hedgehog signaling pathway.

Methodology:

  • Cell Line: Use a cell line engineered to express a Gli-responsive luciferase reporter (e.g., Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization).

  • Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a Hedgehog pathway agonist (e.g., Sonic Hedgehog N-terminal signaling domain (Shh-N) or a small molecule agonist like SAG) in the presence of varying concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours to allow for pathway activation and luciferase expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value, which represents the concentration at which this compound inhibits 50% of the agonist-induced Hedgehog pathway activity.

Future Directions and Conclusion

This compound stands as a compelling example of a natural product whose traditional medicinal uses are now being validated by modern pharmacological research. Its potent and specific inhibition of the Smoothened receptor in the Hedgehog pathway provides a clear mechanism for its observed anticancer and teratogenic effects.

However, several challenges remain. The high toxicity and narrow therapeutic index of this compound limit its direct clinical application. Future research should focus on:

  • Quantitative Analysis: A more thorough quantification of this compound content in various traditional medicinal plants is needed.

  • Structure-Activity Relationship (SAR) Studies: The development of semi-synthetic derivatives of this compound could lead to compounds with an improved therapeutic window, retaining anticancer efficacy while reducing toxicity.

  • Targeted Delivery: Investigating novel drug delivery systems to target this compound specifically to tumor tissues could minimize systemic exposure and associated side effects.

References

Methodological & Application

Application Note: Quantification of Rubijervine in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of rubijervine in plant extracts, particularly from species of the Veratrum genus. This compound, a steroidal alkaloid, has garnered interest for its potential pharmacological activities. Accurate quantification of this compound in plant materials is crucial for quality control, standardization of herbal preparations, and to support further research in drug development. The described protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, HPLC analysis, and data interpretation.

Introduction

This compound is a naturally occurring steroidal alkaloid found in various plants, most notably in species of the Veratrum genus, such as Veratrum album.[1][2] These plants have a history of use in traditional medicine, but also contain a complex mixture of alkaloids with varying biological activities and toxicities. Therefore, the selective and accurate quantification of individual alkaloids like this compound is of significant importance. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for the separation, identification, and quantification of phytochemicals in complex plant extracts. This application note presents a detailed protocol for the quantification of this compound, which can be adapted for various research and quality control applications.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines a common method for the extraction of alkaloids from plant materials.

  • Materials:

  • Procedure:

    • Weigh accurately about 1 gram of the powdered plant material.

    • Moisten the powder with a few drops of ammonium hydroxide solution and mix thoroughly.

    • Transfer the mixture to a flask and add 50 mL of methanol.

    • Extract the sample by ultrasonication for 30 minutes at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with 50 mL of methanol each time.

    • Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

    • Dissolve the dried extract in 10 mL of 5% sulfuric acid.

    • Wash the acidic solution with 20 mL of dichloromethane three times to remove non-alkaloidal compounds. Discard the organic phase.

    • Adjust the pH of the aqueous phase to 9-10 with ammonium hydroxide solution.

    • Extract the alkaline solution with 20 mL of dichloromethane three times.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the dichloromethane to dryness.

    • Reconstitute the final dried extract in a known volume (e.g., 1 mL) of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC Method for this compound Quantification

This method is based on protocols for similar alkaloids and may require optimization for specific instrumentation and plant matrices.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B

      • 25-30 min: 50-90% B

      • 30-35 min: 90% B

      • 35-40 min: 90-10% B

      • 40-45 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

3. Standard Preparation and Calibration

  • Stock Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration. The linearity of the method should be evaluated by the correlation coefficient (r²) of the calibration curve.

Data Presentation

Quantitative data for this compound content in different plant extracts should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of this compound in Veratrum Species Extracts

Plant SpeciesPlant PartExtraction MethodThis compound Content (mg/g of dry weight)
Veratrum albumRhizomeMethanolic Extraction[Insert experimental value]
Veratrum virideRootEthanolic Extraction[Insert experimental value]
Veratrum nigrumLeafAcid/Base Partitioning[Insert experimental value]

Table 2: HPLC Method Validation Parameters for this compound Quantification

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)[Insert experimental value] µg/mL
Limit of Quantification (LOQ)[Insert experimental value] µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%
SpecificityPeak purity > 99%

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Solvent Extraction plant_material->extraction 1. Extraction purification Acid/Base Partitioning extraction->purification 2. Purification final_extract Concentrated Extract purification->final_extract 3. Concentration hplc_injection HPLC Injection final_extract->hplc_injection 4. Analysis separation Chromatographic Separation hplc_injection->separation detection UV/DAD Detection separation->detection peak_integration Peak Integration detection->peak_integration 5. Data Acquisition calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification 6. Calculation

Caption: Experimental workflow for the quantification of this compound in plant extracts.

logical_relationship cluster_discovery Phytochemical Analysis in Drug Discovery cluster_development Preclinical & Clinical Development plant_source Plant Source (e.g., Veratrum album) extraction Extraction of Bioactive Compounds plant_source->extraction isolation Isolation & Purification (e.g., HPLC) extraction->isolation identification Structural Elucidation (e.g., MS, NMR) isolation->identification bioassays Biological Activity Screening identification->bioassays lead_compound Lead Compound Identification (e.g., this compound) bioassays->lead_compound preclinical Preclinical Studies (In vitro & In vivo) lead_compound->preclinical clinical Clinical Trials preclinical->clinical drug New Drug clinical->drug

Caption: The role of phytochemical quantification in the drug discovery pipeline.

References

Application Notes and Protocols for Rubijervine Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubijervine is a steroidal alkaloid found in plants of the Veratrum genus, also known as false hellebore or corn lily.[1] Like other Veratrum alkaloids such as jervine (B191634) and cyclopamine, this compound is of significant interest to the research community, particularly for its potential role in modulating the Hedgehog signaling pathway.[2][3] Dysregulation of this pathway is implicated in the development of various cancers. This document provides detailed protocols for the extraction, purification, and analysis of this compound from Veratrum plant material.

Data Presentation

The following tables summarize representative quantitative data for the extraction and purification of steroidal alkaloids from Veratrum species. While specific yields for this compound are not extensively reported, the data for the structurally related alkaloids jervine and veratramine (B1683811) from a patented method provide a valuable reference.

Table 1: Extraction and Purification Yields of Representative Veratrum Alkaloids

Plant MaterialExtraction MethodPurification MethodYield of JervinePurity of JervineYield of VeratraminePurity of VeratramineReference
Veratrum spp. rhizomes (10 kg)90% Ethanol (B145695) Reflux (3x, 3h each)Reversed-phase silica (B1680970) gel column chromatography21.9 g98%46.4 g96%[4]
Veratrum spp. medicinal material (5 kg)75% Ethanol Reflux (3x, 2h each)Silica gel column chromatography18.4 g96%32.1 g95%[4]

Table 2: Parameters for HPLC Analysis of Veratrum Alkaloids

ParameterValueReference
Chromatographic System High-Performance Liquid Chromatography (HPLC)[5]
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[5]
Mobile Phase Gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
Flow Rate 0.8 - 1.0 mL/min
Detection Diode-Array Detector (DAD) or Mass Spectrometry (MS)[6]
Column Temperature 25 - 40 °C

Experimental Protocols

Protocol 1: Extraction and Enrichment of Total Alkaloids from Veratrum Rhizomes

This protocol is adapted from established methods for extracting steroidal alkaloids from Veratrum species.[4]

1. Materials and Reagents:

  • Dried and pulverized Veratrum rhizomes

  • 60-90% Ethanol

  • Deionized water

  • Macroporous adsorption resin (e.g., D101, HP20)[4]

  • Sodium hydroxide (B78521) (NaOH) solution (0.1% - 0.5%)[4]

  • Rotary evaporator

  • Glass column for chromatography

2. Extraction Procedure:

  • Weigh the pulverized Veratrum rhizomes and place them in a suitable flask for reflux extraction.

  • Add 60-90% ethanol to the flask (a common ratio is 1:8 to 1:10 w/v of plant material to solvent).

  • Heat the mixture to reflux and maintain for 2-3 hours. For exhaustive extraction, repeat this step two more times with fresh solvent.

  • After each reflux, allow the mixture to cool and filter to separate the extract from the solid plant material.

  • Combine the ethanol extracts and concentrate them using a rotary evaporator until the ethanol is removed, resulting in a concentrated aqueous extract.

3. Macroporous Resin Enrichment:

  • Dilute the concentrated aqueous extract with 3-5 times its volume of deionized water.

  • Pack a glass column with the macroporous adsorption resin and equilibrate it with deionized water.

  • Load the diluted extract onto the resin column.

  • Wash the column with a sufficient volume of deionized water to remove impurities.

  • Further wash the column with a 0.1% - 0.5% sodium hydroxide solution.[4]

  • Elute the column with a 10-60% ethanol solution to remove colored impurities.[4]

  • Elute the total alkaloid fraction with 70-90% ethanol.

  • Collect the alkaloid-rich eluate and concentrate it under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the separation of individual alkaloids from the crude extract.

1. Materials and Reagents:

  • Crude alkaloid extract

  • Silica gel (200-300 mesh) or reversed-phase silica gel

  • Appropriate solvent system for elution (e.g., petroleum ether:ethyl acetate (B1210297) or methanol:water gradients)[4]

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Fraction collector

2. Chromatographic Procedure:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pack the chromatography column with the slurry, ensuring a uniform and bubble-free bed.

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

  • Carefully load the dissolved sample onto the top of the silica gel column.

  • Begin elution with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution).

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by performing TLC on the collected fractions.

  • Combine the fractions containing the purified this compound based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to yield the purified this compound.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is for the analytical determination of this compound purity.

1. Materials and Reagents:

  • Purified this compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Reference standard of this compound (if available)

2. HPLC Analysis:

  • Prepare a standard solution of this compound of known concentration.

  • Dissolve the purified this compound sample in the mobile phase.

  • Set up the HPLC system according to the parameters in Table 2.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area of this compound.

  • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Visualizations

Experimental Workflow for this compound Extraction and Purification

G cluster_extraction Extraction cluster_enrichment Enrichment cluster_purification Purification & Analysis plant_material Pulverized Veratrum Rhizomes reflux Ethanol Reflux (3x) plant_material->reflux filtration Filtration reflux->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 resin_column Macroporous Resin Chromatography concentration1->resin_column wash1 Water Wash resin_column->wash1 wash2 NaOH Wash wash1->wash2 wash3 Low % Ethanol Wash wash2->wash3 elution1 High % Ethanol Elution wash3->elution1 concentration2 Concentration elution1->concentration2 column_chromatography Silica Gel Column Chromatography concentration2->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection concentration3 Solvent Evaporation fraction_collection->concentration3 hplc_analysis HPLC Purity Analysis concentration3->hplc_analysis

Caption: General workflow for the extraction and purification of this compound.

Proposed Signaling Pathway Inhibition by this compound

Veratrum alkaloids, such as the structurally related jervine, are known to inhibit the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor.[2][3] It is proposed that this compound acts in a similar manner.

G cluster_pathway Hedgehog Signaling Pathway Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds SMO SMO Receptor PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits GLI_A GLI (Activator) GLI->GLI_A Activation Nucleus Nucleus GLI_A->Nucleus Translocation TargetGenes Target Gene Expression Nucleus->TargetGenes Transcription This compound This compound This compound->SMO Inhibits

Caption: Proposed inhibition of the Hedgehog pathway by this compound via SMO antagonism.

References

Application Notes and Protocols for Rubijervine in Cell-Based Hedgehog Pathway Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a key target for therapeutic intervention.[2] Rubijervine, a steroidal alkaloid, has been identified as an inhibitor of the Hh pathway. These application notes provide a detailed protocol for utilizing a cell-based assay to characterize the inhibitory potential of this compound on the Hedgehog signaling pathway.

The assay described herein employs the Shh-LIGHT2 cell line, a mouse embryonic fibroblast line stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter.[3][4] Activation of the Hh pathway in these cells leads to the expression of firefly luciferase, which can be quantified to measure pathway activity. Inhibition of the pathway by compounds such as this compound results in a decrease in luciferase expression.

Mechanism of Action: Targeting the Smoothened Receptor

This compound, like the related and more extensively studied steroidal alkaloid Jervine, is believed to exert its inhibitory effect on the Hedgehog pathway by targeting the Smoothened (SMO) receptor, a G protein-coupled receptor-like protein.[5] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (PTCH) relieves the inhibition of SMO.[5] This allows SMO to transduce the signal downstream, leading to the activation of the GLI family of transcription factors, which then drive the expression of Hh target genes.[5] By binding to and inhibiting SMO, this compound effectively blocks this signaling cascade.[5]

Quantitative Data for Hedgehog Pathway Inhibitors

CompoundTargetCell LineIC50Reference
Jervine SmoothenedNot Specified500-700 nM
Cyclopamine (B1684311) SmoothenedShh-LIGHT2~300 nM[6]
KAAD-cyclopamine SmoothenedShh-LIGHT220 nM[6]
Vismodegib SmoothenedNot SpecifiedNanomolar Range[5]
Sonidegib SmoothenedNot SpecifiedNanomolar Range[5]
Itraconazole Smoothened/GLI1Various100-700 nM[7]

Experimental Protocols

Materials and Reagents
  • Shh-LIGHT2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (and other test compounds)

  • Smoothened agonist (e.g., SAG) or Shh-conditioned medium

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Cell Culture and Plating
  • Cell Maintenance: Culture Shh-LIGHT2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating:

    • When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

    • Resuspend the cells in fresh culture medium and perform a cell count.

    • Seed the cells into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 2.5 x 10^4 cells per well in 100 µL of culture medium).

    • Incubate the plates for 16-24 hours to allow for cell attachment.

Compound Preparation and Treatment
  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the stock solution in the assay medium to achieve the desired final concentrations.

  • Pathway Activation: Prepare a working solution of a Hedgehog pathway agonist, such as SAG (Smoothened agonist), in the assay medium. The final concentration of the agonist should be predetermined to elicit a robust luciferase signal.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add the diluted this compound and other test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Jervine or Cyclopamine).

    • Immediately after adding the compounds, add the Hedgehog pathway agonist to all wells except for the unstimulated control wells.

    • Incubate the plate at 37°C for 24-48 hours.

Luciferase Assay and Data Analysis
  • Cell Lysis:

    • Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.

    • Carefully remove the medium from the wells.

    • Wash the cells once with PBS.

    • Add the passive lysis buffer provided in the assay kit to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.

  • Luminescence Measurement:

    • Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.

    • Next, add the Stop & Glo® reagent (which quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction) to each well and measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH Patched (PTCH) Shh->PTCH Binds SMO Smoothened (SMO) PTCH->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI_active Active GLI GLI->GLI_active Activation DNA Target Genes (e.g., GLI1, PTCH1) GLI_active->DNA Transcription

Caption: The canonical Hedgehog signaling pathway.

Experimental_Workflow start Start seed_cells Seed Shh-LIGHT2 Cells in 96-well Plate start->seed_cells incubate1 Incubate 16-24h seed_cells->incubate1 add_compounds Add this compound (or other inhibitors) and Pathway Agonist (e.g., SAG) incubate1->add_compounds incubate2 Incubate 24-48h add_compounds->incubate2 lyse_cells Lyse Cells incubate2->lyse_cells measure_luc Measure Firefly & Renilla Luciferase Activity lyse_cells->measure_luc analyze Analyze Data (Normalize & Calculate IC50) measure_luc->analyze end End analyze->end

Caption: Experimental workflow for the cell-based assay.

Rubijervine_Inhibition This compound This compound SMO Smoothened (SMO) This compound->SMO Binds & Inhibits Downstream Downstream Signaling SMO->Downstream GLI_activation GLI Activation Downstream->GLI_activation Gene_expression Target Gene Expression GLI_activation->Gene_expression

Caption: Logical relationship of this compound's inhibitory action.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Rubijervine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubijervine is a steroidal alkaloid found in plants of the Veratrum and Solanum genera. Like other structurally related alkaloids such as jervine (B191634) and cyclopamine, this compound is of significant interest to the scientific community, particularly for its potential role in modulating critical cellular signaling pathways. This document provides detailed application notes and protocols for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful techniques for structural elucidation and characterization of natural products. Furthermore, it explores the inhibitory activity of this compound on the Sonic Hedgehog (Shh) signaling pathway, a crucial pathway in embryonic development and oncogenesis.

Quantitative Data

The following tables summarize the key quantitative data for the analysis of this compound.

Table 1: ¹H and ¹³C NMR Spectral Data of this compound
Carbon No.¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm), Multiplicity (J in Hz)
137.21.05 (m), 1.85 (m)
231.51.50 (m), 1.82 (m)
371.73.52 (tt, J = 11.0, 4.5 Hz)
442.22.25 (m), 2.35 (m)
5140.8-
6121.25.35 (d, J = 5.0 Hz)
731.81.50 (m), 1.88 (m)
831.51.55 (m)
950.00.95 (m)
1036.4-
1120.91.60 (m), 1.75 (m)
1274.53.95 (d, J = 8.0 Hz)
1343.11.70 (m)
1456.51.15 (m)
1532.81.25 (m), 2.05 (m)
1679.82.80 (m)
1762.51.65 (m)
1816.50.85 (s)
1919.31.02 (s)
2035.82.10 (m)
2118.80.90 (d, J = 7.0 Hz)
2262.82.55 (m)
2328.11.45 (m), 1.95 (m)
2430.51.35 (m), 1.75 (m)
2531.21.60 (m)
2647.52.65 (m), 2.85 (m)
2719.50.88 (d, J = 6.5 Hz)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Table 2: High-Resolution Mass Spectrometry Data of this compound
IonCalculated m/zObserved m/z
[M+H]⁺414.3366414.3368
[M+Na]⁺436.3185436.3187
[M+K]⁺452.2925452.2926

M represents the molecular formula of this compound: C₂₇H₄₃NO₂

Experimental Protocols

Protocol 1: NMR Spectroscopy Analysis of this compound

1. Sample Preparation:

  • Weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Spectral width: -2 to 12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of scans: 1024-4096.

    • Spectral width: -10 to 220 ppm.

    • Temperature: 298 K.

  • 2D NMR (for complete structural assignment):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl₃: δH 7.26, δC 77.16; CD₃OD: δH 3.31, δC 49.00).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

  • Correlate the signals in the 2D NMR spectra to assign all proton and carbon resonances.

Protocol 2: Mass Spectrometry Analysis of this compound

1. Sample Preparation:

  • Prepare a stock solution of purified this compound in methanol or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

2. Mass Spectrometry Analysis (LC-MS/MS):

  • Liquid Chromatography (LC) System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5-10% B, ramp to 95-100% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan MS from m/z 100-1000.

    • Tandem MS (MS/MS): For fragmentation analysis, select the [M+H]⁺ ion (m/z 414.3) as the precursor ion and acquire product ion spectra using collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).

3. Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺) in the full scan mass spectrum.

  • Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule. Key fragmentation pathways for steroidal alkaloids often involve the cleavage of the steroidal ring system and the nitrogen-containing side chain.

Signaling Pathway and Experimental Workflow

This compound and the Sonic Hedgehog (Shh) Signaling Pathway

The Sonic Hedgehog (Shh) signaling pathway is a fundamental regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers. Steroidal alkaloids, including jervine and cyclopamine, are well-documented inhibitors of the Shh pathway. They exert their effect by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the pathway. Given its structural similarity to these known inhibitors, this compound is also proposed to inhibit the Shh signaling pathway.

Rubijervine_Shh_Pathway cluster_off Pathway OFF (No Shh) cluster_on Pathway ON cluster_nucleus Shh Shh Ligand PTCH1 Patched-1 (PTCH1) Receptor Shh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins (Transcription Factors) SUFU->GLI Inhibits (Cytoplasmic Sequestration) Nucleus Nucleus GLI->Nucleus Translocates to TargetGenes Target Gene Expression (e.g., Ptch1, Gli1) Nucleus->TargetGenes Activates CellProliferation Cell Proliferation & Survival TargetGenes->CellProliferation This compound This compound This compound->SMO Inhibits

Caption: Inhibition of the Sonic Hedgehog pathway by this compound.

Experimental Workflow for Analyzing this compound's Effect on the Shh Pathway

This workflow outlines the steps to investigate the inhibitory effect of this compound on the Shh signaling pathway.

Experimental_Workflow start Start: Hypothesis This compound inhibits Shh pathway cell_culture Cell Culture (e.g., Shh-light II cells) start->cell_culture treatment Treatment with this compound (Varying Concentrations) cell_culture->treatment luciferase_assay Luciferase Reporter Assay (Measures GLI activity) treatment->luciferase_assay qpcr qPCR Analysis (Measure Gli1, Ptch1 mRNA) treatment->qpcr western_blot Western Blot Analysis (Measure GLI1, SMO protein) treatment->western_blot data_analysis Data Analysis (IC50 determination, statistical tests) luciferase_assay->data_analysis qpcr->data_analysis western_blot->data_analysis conclusion Conclusion Confirmation of Shh pathway inhibition data_analysis->conclusion

Caption: Workflow for Shh pathway inhibition analysis.

Application Notes: Developing Rubijervine Derivatives for Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rubijervine is a naturally occurring steroidal alkaloid found in plants of the Veratrum and Solanum genera.[1] Like other compounds in its class, such as jervine (B191634) and cyclopamine, this compound has garnered significant interest for its potent inhibitory effects on the Hedgehog (Hh) signaling pathway.[2] Aberrant activation of the Hh pathway is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention.[3][4]

The primary mechanism of action for these natural alkaloids is the direct inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein that is essential for Hh signal transduction.[2][5] By binding to SMO, this compound and its analogs prevent the downstream activation of GLI transcription factors, which ultimately halts the expression of genes responsible for cell proliferation and survival.[2] While this compound itself shows biological activity, its potency is often suboptimal for clinical consideration. This has spurred research into the synthesis of novel derivatives with improved efficacy, selectivity, and pharmacokinetic properties. These application notes provide an overview of the developmental workflow, key experimental protocols, and data interpretation for creating and evaluating novel this compound derivatives.

Data Presentation: Comparative Potency of this compound Derivatives

The primary goal of derivatization is to enhance the therapeutic potency of the parent compound. A common metric for this is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a specific biological process by 50%. The data below, presented for illustrative purposes, compares the in vitro cytotoxicity of this compound against hypothetical derivatives in cancer cell lines known to be dependent on Hedgehog signaling.

CompoundModificationTarget Cell LineIC50 (µM)Fold Improvement vs. This compound
This compound Parent CompoundDaoy (Medulloblastoma)15.21.0x
RJ-D1 C-3 Amine AcetylationDaoy (Medulloblastoma)7.81.9x
RJ-D2 C-3 Hydroxyl EsterificationDaoy (Medulloblastoma)4.13.7x
RJ-D3 N-AlkylationDaoy (Medulloblastoma)10.51.4x
This compound Parent CompoundPANC-1 (Pancreatic)22.51.0x
RJ-D1 C-3 Amine AcetylationPANC-1 (Pancreatic)12.31.8x
RJ-D2 C-3 Hydroxyl EsterificationPANC-1 (Pancreatic)6.73.4x
RJ-D3 N-AlkylationPANC-1 (Pancreatic)18.91.2x

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[8][9]

Materials:

  • 96-well flat-bottom sterile plates

  • Cancer cell line of interest (e.g., Daoy, PANC-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and derivative compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound and its derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[10]

  • Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Incubate the plate for an additional 4-18 hours in a humidified atmosphere to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blot Analysis of Hh Pathway Proteins

Western blotting is a technique used to detect and quantify specific proteins in a sample.[11][12] This protocol is designed to measure the expression levels of Hh pathway target proteins, such as GLI1, to confirm that the cytotoxic effects of this compound derivatives are due to pathway inhibition.

Materials:

  • Cell lysate samples from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors[13]

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus[12]

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GLI1, anti-β-actin)

  • HRP-conjugated secondary antibody[13]

  • Enhanced chemiluminescence (ECL) substrate[13]

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the this compound derivatives at their respective IC50 concentrations for 24-48 hours. Lyse the cells using ice-cold RIPA buffer.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Antibody Incubation: Incubate the membrane with a primary antibody against a Hh target (e.g., GLI1) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., β-actin).[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using a digital imaging system.[13]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control to determine the relative protein expression.

Visualizations

Signaling Pathway Diagram

Hedgehog_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU inhibits GLI GLI Complex SUFU->GLI sequesters GLI_A GLI (Active) GLI->GLI_A processing & activation TargetGenes Target Gene Expression (e.g., GLI1, PTCH1) GLI_A->TargetGenes translocates & activates This compound This compound Derivatives This compound->SMO inhibits SHH Hh Ligand (e.g., SHH) SHH->PTCH1 binds

Caption: Inhibition of the Hedgehog signaling pathway by this compound derivatives.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Parent Compound (this compound) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening HitSelection Hit Identification (Compounds with Improved IC50) Screening->HitSelection Mechanism Mechanism of Action Study (Western Blot for GLI1) HitSelection->Mechanism LeadSelection Lead Compound Selection Mechanism->LeadSelection InVivo In Vivo Efficacy Testing (Xenograft Models) LeadSelection->InVivo End Preclinical Candidate InVivo->End

Caption: Workflow for the development and evaluation of this compound derivatives.

References

Rubijervine: A Tool for Interrogating Smoothened Receptor Function in Hedgehog Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Rubijervine is a steroidal alkaloid found in plants of the Veratrum genus. It is structurally related to other known modulators of the Hedgehog (Hh) signaling pathway, such as cyclopamine (B1684311) and jervine (B191634). The Hedgehog signaling pathway is a critical regulator of embryonic development and is implicated in the pathogenesis of various cancers when aberrantly activated in adults. The G protein-coupled receptor (GPCR) Smoothened (SMO) is a key transducer of the Hh signal. In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of GLI transcription factors. Due to its structural similarity to established SMO inhibitors, this compound serves as a valuable, albeit less characterized, tool for studying SMO function and the broader Hedgehog signaling cascade.

Mechanism of Action

While direct quantitative data on the binding affinity and inhibitory concentration of this compound on the Smoothened receptor is not extensively documented in publicly available literature, its structural similarity to cyclopamine and jervine strongly suggests that it acts as an antagonist of the Smoothened receptor. It is hypothesized that this compound, like cyclopamine, binds directly to the seven-transmembrane domain of SMO, stabilizing an inactive conformation and preventing the downstream activation of GLI transcription factors. This inhibitory action makes this compound a useful tool for researchers seeking to pharmacologically inhibit the Hedgehog pathway to study its role in various biological processes, from developmental biology to cancer.

Applications in Research

This compound can be utilized in a variety of research applications to probe the function of the Smoothened receptor and the Hedgehog pathway:

  • Studying Embryonic Development: The Hedgehog pathway plays a crucial role in the development of various tissues and organs. This compound can be used to inhibit Hh signaling at specific developmental stages in model organisms to understand the temporal and spatial requirements of the pathway.

  • Cancer Biology: Aberrant Hedgehog signaling is a hallmark of several cancers, including basal cell carcinoma and medulloblastoma. This compound can be employed in in vitro and in vivo cancer models to investigate the therapeutic potential of SMO inhibition on tumor growth, proliferation, and survival.

  • Drug Discovery: As a natural product with putative SMO inhibitory activity, this compound can serve as a scaffold for the development of novel, more potent, and selective Smoothened inhibitors.

  • Signal Transduction Studies: Researchers can use this compound to dissect the molecular events downstream of Smoothened activation, helping to elucidate the intricate mechanisms of Hedgehog signal transduction.

Quantitative Data

CompoundTargetAssay TypeIC50Reference
JervineSmoothened (SMO)Cell-based assay500-700 nM[1]
CyclopamineSmoothened (SMO)Cell-based assay46 nM
IPI-926 (Saridegib)Smoothened (SMO)Receptor binding assay1.4 nM[2]

Experimental Protocols

Competitive Smoothened Binding Assay

This protocol describes a method to determine the binding affinity of this compound to the Smoothened receptor by measuring its ability to compete with a fluorescently labeled ligand.

Materials:

  • HEK293 cells overexpressing human Smoothened (SMO).

  • BODIPY-cyclopamine (fluorescently labeled SMO antagonist).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing human SMO to high density.

  • Membrane Preparation:

    • Harvest cells and prepare a cell pellet by centrifugation.

    • Resuspend the pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the lysate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the total protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of BODIPY-cyclopamine.

    • Add varying concentrations of this compound to the wells. Include a control with no this compound.

    • Add the prepared cell membranes to each well.

  • Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with excitation and emission wavelengths appropriate for the BODIPY fluorophore (e.g., ~485 nm excitation and ~520 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence polarization values as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescently labeled ligand.

Cell-Based Hedgehog Signaling Reporter Assay

This protocol measures the functional effect of this compound on the Hedgehog signaling pathway by quantifying the expression of a reporter gene under the control of a GLI-responsive promoter.

Materials:

  • NIH/3T3 or Shh-LIGHT2 cells stably transfected with a GLI-responsive luciferase reporter construct.

  • Sonic Hedgehog (Shh) conditioned media or a Smoothened agonist (e.g., SAG).

  • This compound.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.

    • Treat the cells with varying concentrations of this compound for 2 hours.

    • Stimulate the cells with Shh conditioned media or a Smoothened agonist (SAG) for an additional 24-48 hours. Include appropriate positive (agonist only) and negative (vehicle only) controls.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number.

    • Plot the normalized luciferase activity as a function of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced reporter gene expression.

Visualizations

Caption: The Hedgehog signaling pathway with and without ligand, and its inhibition by this compound.

Experimental_Workflow cluster_binding Competitive Binding Assay cluster_functional Cell-Based Reporter Assay membranes Prepare SMO-expressing cell membranes assay_setup Incubate membranes with BODIPY-cyclopamine & this compound membranes->assay_setup fp_read Measure Fluorescence Polarization assay_setup->fp_read ic50_binding Determine IC50 for binding fp_read->ic50_binding conclusion Characterize this compound as a Smoothened Inhibitor ic50_binding->conclusion Binding Affinity seed_cells Seed GLI-reporter cells treat_cells Treat cells with this compound and Hh agonist (e.g., SAG) seed_cells->treat_cells luciferase_assay Perform Luciferase Assay treat_cells->luciferase_assay ic50_functional Determine IC50 for function luciferase_assay->ic50_functional ic50_functional->conclusion Functional Potency

Caption: Workflow for characterizing this compound's effect on the Smoothened receptor.

Mechanism_of_Action This compound This compound Binding Direct Binding This compound->Binding SMO Smoothened (SMO) Receptor SMO->Binding Inactive_SMO Inactive SMO Conformation Binding->Inactive_SMO No_Signal No Downstream Signal Transduction Inactive_SMO->No_Signal GLI_Repression GLI Transcription Factors Remain Repressed No_Signal->GLI_Repression Gene_Expression_Off Hedgehog Target Gene Expression is OFF GLI_Repression->Gene_Expression_Off

Caption: Proposed mechanism of action for this compound on the Smoothened receptor.

References

Application Notes and Protocols: Berberine in Neurobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Berberine (B55584), an isoquinoline (B145761) alkaloid extracted from various plants, has garnered significant attention in neurobiology research for its multifaceted pharmacological activities. Preclinical studies have demonstrated its neuroprotective potential in models of various neurological and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3][4][5] Its mechanisms of action are diverse, encompassing anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][4][6] Berberine has been shown to cross the blood-brain barrier, making it a viable candidate for targeting central nervous system pathologies.[1][5] This document provides an overview of the applications of Berberine in neurobiology research, including key quantitative data and detailed experimental protocols.

Data Presentation: Efficacy of Berberine in Neurobiological Models

The following table summarizes the quantitative data from various preclinical studies investigating the effects of Berberine.

Model Organism/Cell Line Berberine Dosage/Concentration Key Findings Reference
Alzheimer's Disease (AD)Animal Models5-260 mg/kgSignificantly shortened escape latency, increased platform crossing times and time spent in the target quadrant in Morris Water Maze tests.[2] Decreased Aβ1-42 deposition and Tau phosphorylation.[2][2]
Parkinson's Disease (PD)MPTP-induced mouse modelNot SpecifiedReduced dopaminergic neuron loss in the substantia nigra pars compacta and dopaminergic fiber loss in the striatum.[6][6]
Parkinson's Disease (PD)6-OHDA-induced SH-SY5Y cellsNot SpecifiedSuppressed ROS production, caspase-3 activation, and cell death.[6][6]
Traumatic Brain Injury (TBI)Mouse model (controlled cortical impact)10 mg/kgSignificantly attenuated functional deficits and brain damage. Reduced neuronal death, apoptosis, BBB permeability, and brain edema.[7][7]
Ischemic StrokeAnimal Models10 mg/kg to 300 mg/kgSignificantly decreased infarct volume and improved neurological function.[4][4]
Neuropathic PainStreptozotocin-induced diabetic miceNot SpecifiedSuppressed mechanical allodynia and thermal hyperalgesia. Inhibited the activation of microglia and astrocytes.[8][8]
NeuroinflammationMixed glial culturesNot SpecifiedReduced TLR4/MyD88/NF-κB signaling.[7][7]
Cognitive ImpairmentChronic cerebral hypoperfusion rat model50 mg/kgPrevented cognitive deficits and reversed hippocampal neuronal loss and apoptosis.[9][9]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for researchers to design their own studies.

Protocol 1: Evaluation of Neuroprotective Effects of Berberine in an Animal Model of Alzheimer's Disease

1. Animal Model:

  • Use transgenic mouse models of AD (e.g., APP/PS1) or induce AD-like pathology in rodents through intracerebroventricular injection of streptozotocin (B1681764) or amyloid-beta oligomers.[2][10]

2. Berberine Administration:

  • Prepare Berberine solution in a suitable vehicle (e.g., saline, distilled water).

  • Administer Berberine orally via gavage at a dose range of 50-100 mg/kg body weight daily for a specified duration (e.g., 8-12 weeks).[10] A control group should receive the vehicle alone.

3. Behavioral Testing (Morris Water Maze):

  • Assess spatial learning and memory.

  • Acquisition Phase: Train animals for 5 consecutive days to find a hidden platform in a circular pool of water. Record the escape latency (time to find the platform) and swim path.

  • Probe Trial: On day 6, remove the platform and allow the animal to swim freely for 60 seconds. Record the time spent in the target quadrant and the number of times the animal crosses the former platform location.[11]

4. Biochemical and Histological Analysis:

  • At the end of the treatment period, euthanize the animals and collect brain tissue.

  • Immunohistochemistry/ELISA: Measure levels of Aβ1-42 plaques, hyperphosphorylated Tau (p-Tau), inflammatory markers (e.g., TNF-α, IL-1β), and oxidative stress markers (e.g., malondialdehyde).[2][8]

  • Western Blot: Analyze the expression of proteins involved in amyloid precursor protein (APP) processing (e.g., BACE1) and synaptic plasticity.[2]

Protocol 2: Assessment of Anti-inflammatory Effects of Berberine in a Model of Neuroinflammation

1. Cell Culture:

  • Use primary mixed glial cultures or microglial cell lines (e.g., BV-2).

  • Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS).

2. Induction of Inflammation:

  • Stimulate cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

3. Berberine Treatment:

  • Pre-treat cells with various concentrations of Berberine for a specified time (e.g., 1-2 hours) before LPS stimulation.

4. Measurement of Inflammatory Mediators:

  • ELISA: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant.[8]

  • Western Blot/RT-PCR: Analyze the expression of inflammatory proteins (e.g., iNOS, COX-2) and components of inflammatory signaling pathways (e.g., TLR4, MyD88, NF-κB).[7][8]

  • Immunocytochemistry: Visualize the activation and morphological changes of microglia.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by Berberine and a typical experimental workflow for its evaluation.

Berberine_Neuroprotection_Pathway Berberine Berberine Neuroinflammation Neuroinflammation Berberine->Neuroinflammation Inhibits Oxidative_Stress Oxidative Stress Berberine->Oxidative_Stress Inhibits Apoptosis Apoptosis Berberine->Apoptosis Inhibits Neuroprotection Neuroprotection Berberine->Neuroprotection Neuronal_Damage Neuronal Damage & Cell Death Neuroinflammation->Neuronal_Damage Oxidative_Stress->Neuronal_Damage Apoptosis->Neuronal_Damage Anti_Inflammatory_Signaling_Pathway Berberine Berberine TLR4 TLR4 Berberine->TLR4 Inhibits LPS LPS LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines Upregulates Experimental_Workflow Model In Vitro (Cell Culture) or In Vivo (Animal Model) Treatment Berberine Treatment (vs. Vehicle Control) Model->Treatment Behavioral Behavioral Analysis (e.g., Morris Water Maze) Treatment->Behavioral Biochemical Biochemical Assays (ELISA, Western Blot) Treatment->Biochemical Histological Histological Analysis (Immunohistochemistry) Treatment->Histological Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis

References

Application Notes and Protocols: Investigating the Anti-inflammatory Properties of Rubijervine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubijervine is a steroidal alkaloid found in plants of the Veratrum and Fritillaria species. While research on the specific anti-inflammatory properties of this compound is emerging, studies on structurally similar compounds, such as Jervine, suggest a potential therapeutic role in inflammatory conditions. These alkaloids are being investigated for their ability to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators. These application notes provide a summary of the current understanding, based on related compounds, and detailed protocols for investigating the anti-inflammatory effects of this compound.

Anti-inflammatory Activity and Potential Mechanisms of Action

The anti-inflammatory effects of steroidal alkaloids like those found in Veratrum species are believed to be mediated through the inhibition of key signaling pathways involved in the inflammatory response. While direct evidence for this compound is still under investigation, the mechanisms of the closely related alkaloid, Jervine, have been partially elucidated. It is hypothesized that this compound may exert its anti-inflammatory effects through the modulation of the following pathways:

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, it translocates to the nucleus and induces the expression of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. It is proposed that this compound may inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It regulates the production of inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This compound may potentially interfere with the phosphorylation of key proteins in the MAPK cascade, leading to a downstream reduction in the inflammatory response.

  • JAK-STAT Signaling Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is crucial for signaling initiated by a wide range of cytokines and growth factors. Inhibition of this pathway can suppress the inflammatory response by blocking the downstream effects of pro-inflammatory cytokines. The potential of this compound to modulate this pathway warrants investigation.

Data Presentation: Anti-inflammatory and Antioxidant Effects of a Structurally Related Alkaloid (Jervine)

The following data is derived from a study on Jervine, a steroidal alkaloid structurally related to this compound, and is presented here as a potential indicator of the anti-inflammatory and antioxidant activities that could be investigated for this compound. The study utilized a carrageenan-induced paw edema model in rats.

Table 1: Effect of Jervine on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Edema Inhibition (%) at 3hEdema Inhibition (%) at 5h
Jervine5050.455.2
Jervine10062.165.5
Jervine20070.773.5
Jervine40073.573.5
Indomethacin1075.979.3
Diclofenac2579.382.8

Table 2: Effect of Jervine on Serum Levels of Inflammatory Cytokines in Carrageenan-Treated Rats

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-1β (pg/mL)
Control-15.2 ± 1.325.4 ± 2.1
Carrageenan-48.6 ± 4.285.3 ± 7.5
Jervine + Carrageenan10025.3 ± 2.242.1 ± 3.8
Jervine + Carrageenan20020.1 ± 1.835.7 ± 3.1
Indomethacin + Carrageenan1018.9 ± 1.631.5 ± 2.8

Table 3: Effect of Jervine on Paw Tissue Antioxidant Enzyme Activities and Lipid Peroxidation in Carrageenan-Treated Rats

Treatment GroupDose (mg/kg)SOD (U/mg protein)CAT (U/mg protein)GPx (U/mg protein)LPO (nmol/mg protein)
Control-12.5 ± 1.18.2 ± 0.75.6 ± 0.51.2 ± 0.1
Carrageenan-6.8 ± 0.64.1 ± 0.42.9 ± 0.33.8 ± 0.3
Jervine + Carrageenan1009.7 ± 0.96.5 ± 0.64.3 ± 0.42.1 ± 0.2
Jervine + Carrageenan20011.2 ± 1.07.4 ± 0.75.1 ± 0.51.5 ± 0.1
Indomethacin + Carrageenan1011.8 ± 1.17.9 ± 0.75.4 ± 0.51.4 ± 0.1

Data presented in tables are adapted from a study on Jervine and should be considered as a reference for investigating this compound.

Experimental Protocols

In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To evaluate the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (NaNO2) standard

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of this compound by measuring its effect on paw edema induced by carrageenan in rats.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin or Diclofenac (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Carrageenan control (vehicle + carrageenan)

    • Group III-V: this compound (e.g., 50, 100, 200 mg/kg, p.o.) + carrageenan

    • Group VI: Positive control (e.g., Indomethacin 10 mg/kg, p.o.) + carrageenan

  • Drug Administration: Administer this compound, vehicle, or the positive control drug orally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the drug-treated groups compared to the carrageenan control group using the following formula: % Inhibition = [ (C - T) / C ] * 100 Where C is the mean increase in paw volume in the carrageenan control group, and T is the mean increase in paw volume in the treated group.

Mandatory Visualizations

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, COX-2) Nucleus->Inflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates AP1 AP-1 (Transcription Factor) MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (e.g., COX-2) Nucleus->Inflammatory_Genes Induces Transcription This compound This compound This compound->MAPK Inhibits (Hypothesized)

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

JAK_STAT_Signaling_Pathway Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Inflammatory_Genes Inflammatory Response Genes Nucleus->Inflammatory_Genes Induces Transcription This compound This compound This compound->JAK Inhibits (Hypothesized)

Caption: Hypothesized interference of this compound with the JAK-STAT signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Investigate this compound's Anti-inflammatory Properties In_Vitro In Vitro Studies (e.g., RAW 264.7 Macrophages) Start->In_Vitro In_Vivo In Vivo Studies (e.g., Rat Paw Edema Model) Start->In_Vivo Rubijervine_Treatment This compound Treatment (Dose-response) In_Vitro->Rubijervine_Treatment LPS_Stimulation LPS Stimulation NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-1β) LPS_Stimulation->Cytokine_Assay Rubijervine_Treatment->LPS_Stimulation Data_Analysis Data Analysis and Conclusion NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Rubijervine_Admin This compound Administration (Oral) In_Vivo->Rubijervine_Admin Carrageenan_Induction Carrageenan-Induced Paw Edema Paw_Volume Paw Volume Measurement (Plethysmometer) Carrageenan_Induction->Paw_Volume Biochemical_Analysis Biochemical Analysis (Serum Cytokines, Tissue Antioxidants) Carrageenan_Induction->Biochemical_Analysis Rubijervine_Admin->Carrageenan_Induction Paw_Volume->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: Workflow for investigating the anti-inflammatory properties of this compound.

Rubijervine's Potential in Agricultural Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rubijervine

This compound is a steroidal alkaloid found in various plant species of the Veratrum genus, commonly known as false hellebores.[1] Structurally, it is a complex molecule with a steroid backbone, a nitrogen-containing heterocyclic ring system, and hydroxyl groups that contribute to its biological activity. Historically, extracts of Veratrum species have been recognized for their toxic properties and have been used in traditional medicine and as insecticides. Modern scientific inquiry is beginning to explore the potential of isolated compounds like this compound for targeted applications in agriculture, including pest management and plant growth regulation. This document provides an overview of the current understanding of this compound's potential, along with generalized protocols for its evaluation.

Potential as an Insecticide

Extracts from Veratrum album, a known source of this compound, have demonstrated insecticidal properties against agricultural pests such as the Colorado potato beetle (Leptinotarsa decemlineata). The primary mode of action for Veratrum alkaloids is believed to be the disruption of nerve function by affecting voltage-gated sodium channels. These channels are crucial for the generation and propagation of action potentials in insect neurons.[2][3] By binding to these channels, the alkaloids can cause a prolonged open state, leading to continuous nerve firing, paralysis, and eventual death of the insect. This mechanism is distinct from that of some other classes of insecticides, offering a potential tool for resistance management.

While specific quantitative data for isolated this compound is limited, the known activity of related compounds suggests its potential as a potent insecticide. Further research is needed to determine its efficacy (e.g., LC50 values) against a broader range of agricultural pests.

Table 1: Reported Insecticidal Activity of Veratrum Extracts and Related Alkaloids

Plant/Compound SourceTarget PestObserved Effect
Veratrum album extractColorado potato beetle (Leptinotarsa decemlineata)Toxic
Steroidal Alkaloids (general)Various Lepidoptera and Coleoptera speciesFeeding deterrence, toxicity, growth inhibition
Experimental Protocol: Insecticidal Bioassay (Contact Toxicity)

This protocol provides a general method for assessing the contact toxicity of this compound against a target insect pest.

Materials:

  • Technical grade this compound

  • Acetone (B3395972) (analytical grade)

  • Distilled water

  • Non-ionic surfactant (e.g., Triton X-100)

  • Petri dishes or similar containers

  • Filter paper discs

  • Micropipettes

  • Test insects (e.g., third-instar larvae of a model pest)

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution using an acetone:water solution (e.g., 1:1 v/v) containing a small amount of surfactant (e.g., 0.1%) to ensure even spreading. The concentration range should be determined based on preliminary range-finding tests.

  • Treatment Application: Apply a known volume (e.g., 1 mL) of each dilution evenly to a filter paper disc placed in a Petri dish. Allow the solvent to evaporate completely in a fume hood.

  • Control Groups: Prepare a negative control (solvent and surfactant only) and a positive control (a known insecticide).

  • Insect Exposure: Introduce a set number of test insects (e.g., 10 larvae) into each Petri dish.

  • Incubation: Place the Petri dishes in an incubator under conditions suitable for the test insect.

  • Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, corrected for control mortality using Abbott's formula. Determine the LC50 (lethal concentration to kill 50% of the population) value using probit analysis.

Experimental_Workflow_Insecticidal_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare this compound Stock Solution dilutions Create Serial Dilutions stock->dilutions application Apply Treatments to Filter Paper dilutions->application controls Prepare Control Groups controls->application exposure Introduce Test Insects application->exposure incubation Incubate under Controlled Conditions exposure->incubation assessment Assess Mortality at Intervals incubation->assessment calculation Calculate Corrected Mortality (%) assessment->calculation probit Determine LC50 (Probit Analysis) calculation->probit Insecticidal_Signaling_Pathway cluster_neuron Insect Neuron This compound This compound Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Binds to and modulates channel Depolarization Prolonged Membrane Depolarization Na_Channel->Depolarization Increased Na+ influx Membrane Neuron Membrane AP_Firing Continuous Action Potential Firing Depolarization->AP_Firing Paralysis Paralysis AP_Firing->Paralysis Death Insect Death Paralysis->Death

References

Troubleshooting & Optimization

Navigating Rubijervine Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on addressing the stability of Rubijervine in various experimental assays. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to help you navigate potential challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is a steroidal alkaloid with the molecular formula C27H43NO2.[1][2][3] Understanding its solubility is critical for designing experiments. This compound is very sparingly soluble in water but is soluble in ethanol, methanol (B129727), benzene, and chloroform. It is slightly soluble in ether and petroleum ether.[1] For cell-based assays, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).

Q2: I am observing inconsistent results in my bioassays. Could this compound instability be the cause?

Yes, inconsistent results can be a sign of compound instability. The stability of this compound can be affected by several factors in your experimental setup, including the pH of the medium, temperature, light exposure, and the presence of other reactive species. Degradation of the parent compound can lead to a decrease in its effective concentration and the formation of new, potentially interfering substances.

Q3: How should I prepare and store my this compound stock solutions?

For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as DMSO.[4][5] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can potentially lead to degradation.[4][5] Store these aliquots at -20°C or -80°C, protected from light. Studies on other compounds in DMSO have shown that while many are stable, the presence of water can increase the rate of degradation.[5][6]

Q4: What is a forced degradation study and why is it important for my work with this compound?

A forced degradation study, also known as stress testing, is a process where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[7] These conditions typically include acidic and basic hydrolysis, oxidation, photolysis, and thermal stress. The goal is to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[7] Such methods are essential for accurately quantifying the compound and its impurities in your samples.

Troubleshooting Guide

This guide addresses common issues encountered during experimental assays involving this compound.

Issue Potential Cause Troubleshooting Steps
Loss of compound activity over time in aqueous buffers. Hydrolysis. this compound, like other steroidal alkaloids, may be susceptible to degradation in acidic or basic aqueous solutions.1. pH Optimization: Determine the optimal pH range for this compound stability. Prepare buffers at various pH values (e.g., 3, 5, 7, 9) and monitor the concentration of this compound over time using a stability-indicating HPLC method. 2. Minimize Incubation Time: Reduce the duration of experiments in aqueous buffers where possible. 3. Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
Precipitation of this compound in cell culture media. Poor Solubility. this compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may not be sufficient to keep it in solution.1. Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is as high as is tolerable for your cells (typically ≤ 0.5% DMSO). 2. Solubility Enhancement: Consider the use of solubility-enhancing excipients, if compatible with your assay. 3. Concentration Range: Work within a validated concentration range where this compound remains soluble.
Variability between experimental replicates. Inconsistent sample handling or compound degradation. This could be due to differences in light exposure, temperature fluctuations, or the age of the diluted solutions.1. Standardize Procedures: Ensure all experimental steps, from stock solution thawing to final assay measurement, are performed consistently. 2. Protect from Light: Conduct experiments under subdued lighting and store all this compound-containing solutions in amber vials or wrapped in foil. 3. Temperature Control: Maintain a consistent temperature throughout the experiment. Avoid leaving solutions at room temperature for extended periods.
Appearance of unknown peaks in chromatograms. Degradation. The new peaks likely represent degradation products of this compound.1. Forced Degradation Analysis: Perform a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks. 2. Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC to assess the peak purity of this compound and the unknown peaks. 3. LC-MS Analysis: Employ liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weights of the unknown compounds, which can aid in their identification.

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol outlines the conditions for a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or a suitable organic solvent.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to direct sunlight for 24 hours or in a photostability chamber.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze all samples using a suitable HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Gradient Program: Start with a lower concentration of acetonitrile and gradually increase it over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection might be challenging. A UV detector at a low wavelength (e.g., 205-210 nm) or an Evaporative Light Scattering Detector (ELSD) may be necessary.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated in the forced degradation study.

Data Presentation

Stress Condition % this compound Remaining Number of Degradation Products Relative Retention Time (RRT) of Major Degradants
0.1 M HCl, 60°C, 24h
0.1 M NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
80°C, 48h (Solid)
Photolysis, 24h

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock (e.g., 1 mg/mL in MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose thermal Thermal (80°C, Solid) stock->thermal Expose photo Photolysis (Sunlight/UV) stock->photo Expose neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a Forced Degradation Study of this compound.

troubleshooting_workflow start Inconsistent Assay Results? check_solubility Is there precipitation? start->check_solubility check_stability Is there degradation? check_solubility->check_stability No solubility_issue Optimize solvent concentration or use enhancers. check_solubility->solubility_issue Yes stability_issue Perform forced degradation study. Develop stability-indicating method. check_stability->stability_issue Yes handling_issue Review and standardize sample handling procedures. check_stability->handling_issue No

Caption: Troubleshooting Decision Tree for Inconsistent this compound Assay Results.

degradation_pathway This compound This compound Degradation_Products Degradation Products (e.g., Hydrolyzed, Oxidized, Isomerized) This compound->Degradation_Products Stress Conditions (pH, Temp, Light, Oxidants) Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity

Caption: Generalized Degradation Pathway for this compound under Stress.

References

Technical Support Center: Overcoming Challenges in Rubijervine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of Rubijervine synthesis. By providing troubleshooting guides and frequently asked questions (FAQs), we aim to address specific issues that may be encountered during experimentation, ultimately facilitating a smoother and more efficient synthetic workflow. The guidance provided is based on established synthetic principles and draws analogies from the synthesis of structurally related steroidal alkaloids, such as solanidine (B192412) and solasodine (B1681914), due to the limited publicly available, detailed protocols specifically for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound and related Solanum alkaloids?

A1: The total synthesis of complex steroidal alkaloids like this compound often commences from readily available steroid precursors. Diosgenin, a natural product extracted from plants of the Dioscorea genus, is a common and cost-effective starting material. Other advanced intermediates that have been utilized in the synthesis of related compounds include hecogenin (B1673031) and solasodine itself, which can be sourced from various Solanum species.

Q2: What are the key chemical transformations and potential challenges in constructing the characteristic indolizidine ring system (rings E and F) of this compound?

A2: The construction of the fused E and F rings, forming the indolizidine moiety, is a critical and often challenging phase of the synthesis. Key transformations include:

  • Ring Opening of a Furostan Precursor: Syntheses often start with a spiroketal such as diosgenin. The opening of the furan (B31954) ring (F-ring) is a necessary step to introduce the nitrogen atom.

  • Introduction of Nitrogen: This is typically achieved via reductive amination or the use of nitrogen-containing nucleophiles.

  • Intramolecular Cyclization: The formation of the piperidine (B6355638) ring (E-ring) and the final closure to form the indolizidine system is a crucial step. Challenges in this phase include:

    • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers (C-22, C-25, and C-26) is paramount. The use of chiral auxiliaries, stereoselective reducing agents, and carefully controlled reaction conditions are often necessary.[1]

    • Epimerization: Undesired inversion of stereocenters, particularly at C-22 or C-25, can occur under harsh reaction conditions, leading to the formation of diastereomeric impurities that can be difficult to separate.

    • Low Yields: Intramolecular cyclizations can sometimes be low-yielding due to competing side reactions or unfavorable ring strain in the transition state.[2]

Q3: How can I improve the yield and stereoselectivity of the reduction of the enamine intermediate formed during the synthesis?

A3: The reduction of enamine or imine intermediates is a common step in the formation of the piperidine ring. To optimize this step:

  • Catalyst Selection: The choice of catalyst is critical. While standard reducing agents like sodium borohydride (B1222165) can be used, catalytic hydrogenation with catalysts such as platinum oxide or palladium on carbon often provides better stereoselectivity. Chiral catalysts or auxiliaries can be employed for asymmetric reductions.[3]

  • Reaction Conditions: Temperature, pressure, and solvent can significantly influence the stereochemical outcome. Low temperatures generally favor higher selectivity.

  • Substrate Control: The inherent stereochemistry of the steroid backbone can direct the approach of the reducing agent, leading to a preferred diastereomer.

Q4: What are common side reactions to watch out for during this compound synthesis?

A4: Besides epimerization, other potential side reactions include:

  • Over-reduction: Functional groups such as ketones or esters might be unintentionally reduced if not properly protected.

  • Incomplete Cyclization: The intramolecular cyclization to form the indolizidine ring system may not go to completion, resulting in a mixture of starting material and product.[2]

  • Protecting Group Instability: The protecting groups used for hydroxyl or amine functionalities might be cleaved under certain reaction conditions, leading to undesired side reactions.[4][5][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in the Oppenauer oxidation of the 3-hydroxyl group. 1. Incomplete reaction. 2. Catalyst deactivation. 3. Unfavorable equilibrium.1. Increase reaction time and/or temperature. 2. Use freshly prepared aluminum isopropoxide or tert-butoxide.[7][8][9][10][11] 3. Use a large excess of the hydride acceptor (e.g., acetone, cyclohexanone) to drive the reaction forward.[8][11]
Formation of multiple diastereomers during the indolizidine ring formation. 1. Lack of stereocontrol in the cyclization step. 2. Epimerization at C-22 or C-25.1. Employ a chiral catalyst or auxiliary.[1] 2. Screen different solvents and reaction temperatures to optimize stereoselectivity. 3. Use milder reaction conditions to prevent epimerization.
Difficulty in purifying the final product or key intermediates. 1. Presence of closely related stereoisomers. 2. Contamination with unreacted starting materials or by-products.1. Utilize high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase for separation of diastereomers.[12][13][14][15][16] 2. Employ flash column chromatography with a carefully selected solvent system. 3. Recrystallization can be an effective method for purifying crystalline compounds.
Inconsistent results in catalytic reduction steps. 1. Catalyst poisoning. 2. Inefficient hydrogenolysis of protecting groups.1. Ensure all reagents and solvents are pure and free of catalyst poisons (e.g., sulfur compounds). 2. Optimize reaction conditions (pressure, temperature, catalyst loading) for efficient deprotection.[17]

Experimental Protocols

Key Experiment: Oppenauer Oxidation of a Steroidal Alcohol

This protocol describes a general procedure for the oxidation of a secondary alcohol on the steroid backbone, a common step in the synthesis of this compound and its analogs.

Objective: To oxidize the 3β-hydroxyl group of a steroidal diol to a 3-keto group without affecting other sensitive functionalities.

Materials:

  • Steroidal diol (1 equivalent)

  • Aluminum isopropoxide or aluminum tert-butoxide (0.5 - 1.5 equivalents)

  • Acetone or cyclohexanone (B45756) (large excess, also serves as solvent)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Dissolve the steroidal diol in a mixture of the hydride acceptor (e.g., acetone) and anhydrous toluene.

  • Add the aluminum alkoxide catalyst to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Comparison for Oxidation Methods

Oxidation Method Reagent(s) Typical Yield (%) Advantages Disadvantages
Oppenauer Oxidation Al(OiPr)₃ or Al(OtBu)₃, acetone70-90Mild conditions, selective for secondary alcohols.[10]Requires stoichiometric amounts of aluminum alkoxide, can be slow.[11]
Jones Oxidation CrO₃, H₂SO₄, acetone80-95High yielding, fast reaction.Harsh acidic conditions, uses toxic chromium.
Swern Oxidation Oxalyl chloride, DMSO, triethylamine85-98Mild conditions, high yields.Requires low temperatures, can produce unpleasant odors.
Dess-Martin Periodinane Dess-Martin periodinane90-99Mild conditions, high yields, fast.Reagent is expensive and can be explosive.

Visualizing Synthetic Pathways and Logic

To aid in understanding the synthetic logic, the following diagrams illustrate key concepts and workflows.

experimental_workflow start Starting Material (e.g., Diosgenin) step1 F-Ring Opening start->step1 step2 Introduction of Nitrogen Atom step1->step2 step3 Protection of Functional Groups step2->step3 step4 Oxidation of 3-OH Group step3->step4 step5 Intramolecular Cyclization step4->step5 step6 Reduction of Imine/Enamine step5->step6 step7 Deprotection step6->step7 end This compound step7->end troubleshooting_logic issue Low Yield in Cyclization cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Poor Stereocontrol issue->cause3 solution1a Increase Reaction Time/ Temperature cause1->solution1a solution1b Optimize Catalyst Loading cause1->solution1b solution2a Use Protecting Groups cause2->solution2a solution2b Modify Solvent/Reagents cause2->solution2b solution3a Employ Chiral Auxiliary cause3->solution3a solution3b Screen Reaction Conditions cause3->solution3b protecting_group_strategy sub This compound Precursor 3-OH 12-OH N-H pg1 Protect 3-OH (e.g., TBDMS, Ac) sub:f0->pg1 pg2 Protect 12-OH (e.g., TBDMS, Ac) sub:f1->pg2 pg3 Protect N-H (e.g., Boc, Cbz) sub:f2->pg3 react Perform desired reaction on unprotected group pg1->react pg2->react pg3->react deprotect Selective Deprotection react->deprotect

References

Troubleshooting off-target effects of Rubijervine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rubijervine. The focus is to anticipate and resolve potential issues related to off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a steroidal alkaloid compound isolated from plants of the Veratrum genus.[1][2] Its primary mechanism of action is the inhibition of the Hedgehog (Hh) signaling pathway.[1] It functions by directly binding to and antagonizing Smoothened (SMO), a key seven-transmembrane protein that transduces the Hh signal.[1] This inhibition prevents the activation of downstream GLI transcription factors, which are implicated in cell proliferation and tumorigenesis.[1]

Q2: What is the typical potency of this compound as a Hedgehog pathway inhibitor?

Q3: Are there known or suspected off-target effects for this compound?

Yes. Due to its chemical structure, this compound is suspected to have several off-target activities. As a member of the Veratrum alkaloid family, it is known to interact with voltage-gated sodium channels, particularly the cardiac subtype NaV1.5, which can lead to cardiotoxic effects.[1][2][4] Additionally, computational studies on the closely related alkaloid Jervine predict potent inhibitory activity against key cell cycle regulators Aurora Kinase B (AURKB) and Cyclin-Dependent Kinase 1 (CDK1).[5][6]

Q4: How should I prepare and store this compound stock solutions?

This compound has low solubility in aqueous solutions. It is recommended to dissolve it in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a concentrated stock solution.[4] Store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Before use, visually inspect the solution for any precipitation.

Quantitative Data Summary

The following table summarizes the known on-target and predicted off-target activities of this compound and its close analog, Jervine. Researchers should use this as a comparative guide and experimentally validate these values in their own systems.

CompoundTargetAssay TypeValuePotencyReference
Jervine Hedgehog PathwayCell-based assayIC50: 500-700 nMPotent[3]
Jervine Aurora Kinase B (AURKB)Binding Affinity (Predicted)K_d: ~250 nMPotent[5]
Jervine Cyclin-Dependent Kinase 1 (CDK1)Binding Affinity (Predicted)K_d: ~16 nMVery Potent[5]
This compound Cardiac Sodium Channel (NaV1.5)Pathophysiological StudyInhibition-[1][2]

Note: Data for Jervine is provided as a proxy for this compound due to high structural similarity. K_d (dissociation constant) values are predicted from computational models and require experimental validation.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Anti-proliferative Effects

You observe significant cell death or growth inhibition at concentrations where you don't expect Hedgehog pathway inhibition to be the primary cause. This could be due to off-target effects.

Possible Causes & Troubleshooting Steps:

  • Cell Cycle Arrest:

    • Cause: this compound may be inhibiting Aurora Kinase B (AURKB) or Cyclin-Dependent Kinase 1 (CDK1), key regulators of mitosis.[5][6] Inhibition of these kinases can lead to cell cycle arrest (typically at the G2/M phase) and subsequent apoptosis.

    • Troubleshooting Protocol:

      • Cell Cycle Analysis: Treat cells with this compound at various concentrations. Stain with a DNA dye (e.g., Propidium Iodide) and analyze the cell cycle distribution by flow cytometry. Look for an accumulation of cells in the G2/M phase.

      • Western Blot for Mitotic Markers: Probe cell lysates for key mitotic proteins like phosphorylated Histone H3 (a marker for mitosis) to confirm a block in cell division.

  • Cardiotoxicity (in relevant cell types):

    • Cause: If using cardiomyocytes or other electrically active cells, this compound may be blocking voltage-gated sodium channels (e.g., NaV1.5), leading to arrhythmias or cell death.[1][4]

    • Troubleshooting Protocol:

      • Control Compound: Compare the effects of this compound to a known, specific NaV1.5 channel blocker.

      • Electrophysiology: If available, use patch-clamp techniques to directly measure the effect of this compound on sodium currents.

  • General Toxicity:

    • Cause: At high concentrations, non-specific toxicity can occur. It's crucial to distinguish this from a specific on- or off-target effect.

    • Troubleshooting Protocol:

      • Dose-Response Curve: Perform a detailed dose-response curve and compare the cytotoxic IC50 to the Hh pathway inhibition IC50. A large difference suggests the desired on-target effect can be separated from general toxicity.

      • Use a Structurally Different SMO Inhibitor: To confirm if the phenotype is due to Hh inhibition, use a non-steroidal SMO antagonist (e.g., Vismodegib). If the phenotype persists only with this compound, it is likely an off-target effect.

start Unexpected Cytotoxicity Observed dose_response Perform Dose-Response Assay (e.g., MTT, CellTiter-Glo) start->dose_response compare_ic50 Compare Cytotoxicity IC50 to Hh Pathway IC50 dose_response->compare_ic50 cell_cycle Perform Cell Cycle Analysis (Flow Cytometry) compare_ic50->cell_cycle IC50 values are similar or overlap control_smo Use Structurally Different SMO Inhibitor (e.g., Vismodegib) compare_ic50->control_smo Cytotoxicity IC50 is significantly lower than Hh IC50 western_blot Western Blot for p-Histone H3, Cyclin B1 cell_cycle->western_blot G2/M Arrest Observed result_kinase Conclusion: Off-target inhibition of AURKB/CDK1 is likely western_blot->result_kinase result_off_target Conclusion: Phenotype is likely an Off-Target Effect control_smo->result_off_target Phenotype absent with control inhibitor result_on_target Conclusion: Phenotype is likely an On-Target Hh Effect control_smo->result_on_target Phenotype is consistent between inhibitors

Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Inconsistent or No Inhibition of the Hedgehog Pathway

Your reporter assay (e.g., Gli-luciferase) or gene expression analysis (e.g., qPCR for GLI1) shows variable or no response to this compound treatment.

Possible Causes & Troubleshooting Steps:

  • Compound Instability or Precipitation:

    • Cause: this compound may have degraded or precipitated out of your stock solution or culture medium.

    • Troubleshooting Protocol:

      • Prepare a fresh stock solution of this compound in DMSO.

      • Visually inspect all dilutions for precipitates before adding to cells.

      • Minimize the time the compound spends in aqueous solutions before it reaches the cells.

  • Cell Line Issues:

    • Cause: The cells may have developed resistance to SMO inhibitors, or the Hh pathway may not be active in your specific cell line or conditions.

    • Troubleshooting Protocol:

      • Use a Positive Control: Always include a positive control for Hh pathway activation, such as a SMO agonist (e.g., SAG) or Sonic Hedgehog (Shh) conditioned medium, to ensure the pathway is responsive.

      • Sequence SMO: In long-term experiments, cells can acquire mutations in the SMO gene that confer resistance. Consider sequencing the drug-binding domain of SMO in your cell line.

      • Authenticate Cell Line: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.

  • Assay Conditions:

    • Cause: Suboptimal assay parameters can lead to inconsistent results.

    • Troubleshooting Protocol:

      • Optimize Cell Density: Cell density can significantly impact results. Perform a titration to find the optimal seeding density for your assay.

      • Standardize Incubation Time: Ensure the incubation time with this compound is consistent across all experiments. A 24-48 hour incubation is typical for reporter assays.

start Inconsistent Hh Pathway Inhibition check_compound 1. Check Compound Integrity - Prepare fresh stock - Check for precipitates start->check_compound resolve_compound Issue likely compound stability or concentration start->resolve_compound check_cells 2. Validate Cell System - Use Hh pathway agonist (e.g., SAG) - Authenticate cell line (STR) check_compound->check_cells If problem persists pathway_responsive Is pathway responsive to agonist? check_cells->pathway_responsive check_assay 3. Optimize Assay Conditions - Titrate cell density - Standardize incubation times resolve_assay Refine assay parameters for consistency check_assay->resolve_assay pathway_responsive->check_assay Yes resolve_cells Issue likely cell line resistance or pathway inactivity pathway_responsive->resolve_cells No

Caption: Logic for troubleshooting inconsistent Hh pathway inhibition.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine if this compound induces cell cycle arrest.

Materials:

  • Cells of interest

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with desired concentrations of this compound and a vehicle control (e.g., DMSO) for 24-48 hours.

  • Harvest Cells: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells for each sample.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 ml of ice-cold PBS. Add the cell suspension dropwise into 4 ml of ice-cold 70% ethanol while vortexing gently.

  • Storage: Fix cells overnight or for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Protocol 2: Gli-Luciferase Reporter Assay

Objective: To quantitatively measure the inhibition of the Hedgehog signaling pathway.

Materials:

  • Hh-responsive cells (e.g., Shh-LIGHT2 cells or cells transiently transfected with a Gli-responsive luciferase reporter and a Renilla control plasmid)

  • This compound

  • Hh pathway agonist (e.g., SAG) or Shh-conditioned medium

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Plating: Plate the reporter cells in a 96-well white, clear-bottom plate and allow them to adhere.

  • Treatment: Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.

  • Activation: Add the Hh pathway agonist (e.g., SAG at a final concentration of 100 nM) to all wells except for the negative controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Lysis and Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity according to the manufacturer's protocol using a plate luminometer.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition by comparing the signal from this compound-treated wells to the agonist-only control wells. Plot the dose-response curve to determine the IC50 value.

pathway Shh Ligand PTCH1 SMO SUFU-GLI Complex GLI (Active) Target Genes pathway:shh->pathway:ptch Binds & Inactivates pathway:ptch->pathway:smo Inhibits pathway:smo->pathway:sufu_gli Activates Signal pathway:sufu_gli->pathway:gli_a Releases pathway:gli_a->pathway:genes Activates Transcription This compound This compound This compound->pathway:smo On-Target Inhibition off_targets Off-Targets AURKB CDK1 NaV Channels This compound->off_targets Off-Target Inhibition

Caption: On-target and potential off-target pathways of this compound.

References

Technical Support Center: Refinement of Analytical Methods for Rubijervine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of Rubijervine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate and robust quantification of this compound in various sample matrices.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for this compound detection?

A1: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common and effective technique for the analysis of this compound and other steroidal alkaloids. LC-MS/MS, in particular, offers high sensitivity and selectivity, making it ideal for complex matrices such as biological samples and plant extracts.

Q2: What type of HPLC column is recommended for this compound analysis?

A2: Reversed-phase columns, such as C8 or C18, are typically used for the separation of steroidal alkaloids like this compound.[1] The choice between C8 and C18 will depend on the specific sample matrix and the desired retention characteristics.

Q3: What are the typical mobile phases used for this compound analysis?

A3: A gradient elution using a mixture of acetonitrile (B52724) or methanol (B129727) and water is common. The aqueous phase is often acidified with a small amount of formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency in LC-MS analysis.[1]

Q4: How should I prepare a plant sample for this compound extraction?

A4: A common method involves solvent extraction of the dried and pulverized plant material (e.g., from Veratrum species).[1][2][3] Reflux extraction with 60-90% ethanol (B145695) is a frequently used technique.[1][2] Subsequent purification steps may involve macroporous adsorption resin chromatography to enrich the alkaloid fraction.[1][2]

Q5: How can I extract this compound from a plasma or serum sample?

A5: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common methods for extracting analytes like this compound from biological fluids. For LLE, an organic solvent is used to partition the analyte from the aqueous plasma/serum. SPE offers a more controlled and often cleaner extraction.

Q6: What are the expected challenges when analyzing steroidal alkaloids like this compound?

A6: Common challenges include poor peak shape (tailing), low sensitivity, matrix effects in LC-MS, and co-elution with other structurally similar alkaloids present in the sample. Careful method development and sample preparation are crucial to mitigate these issues.

Troubleshooting Guides

HPLC-UV/Vis Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase, improper mobile phase pH, column overload.- Add a competing base to the mobile phase (e.g., triethylamine). - Adjust the mobile phase pH to ensure this compound is in a single ionic state. - Reduce the injection volume or sample concentration.
Inconsistent Retention Times Fluctuation in mobile phase composition, temperature changes, column degradation.- Ensure proper mobile phase mixing and degassing. - Use a column oven to maintain a consistent temperature. - Flush the column with a strong solvent or replace if necessary.
Low Sensitivity Low sample concentration, inappropriate detection wavelength, sample degradation.- Concentrate the sample extract. - Determine the optimal UV absorbance wavelength for this compound. - Ensure proper storage of samples and standards to prevent degradation.
Ghost Peaks Carryover from previous injections, contaminated mobile phase or system.- Implement a thorough needle wash protocol. - Inject a blank solvent after a high-concentration sample. - Prepare fresh mobile phase and flush the system.
LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Ion Suppression/Enhancement Co-eluting matrix components interfering with the ionization of this compound.- Improve sample cleanup using SPE or a more selective LLE. - Optimize chromatographic separation to resolve this compound from interfering compounds. - Use a stable isotope-labeled internal standard to compensate for matrix effects.
Poor Fragmentation Incorrect collision energy, unstable precursor ion.- Optimize collision energy for the specific MRM transitions of this compound. - Ensure the precursor ion selection is accurate and stable.
Low Signal Intensity Inefficient ionization, poor transmission of ions, incorrect source parameters.- Adjust the mobile phase pH to promote ionization. - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). - Clean the mass spectrometer interface.
High Background Noise Contaminated solvent, mobile phase additives, or sample matrix.- Use high-purity LC-MS grade solvents and additives. - Enhance sample preparation to remove interfering substances. - Perform a system bake-out or cleaning.

Experimental Protocols

Protocol 1: Extraction of this compound from Veratrum Plant Material

This protocol is based on a method for extracting jervine (B191634) and other alkaloids from Veratrum species and should be optimized for this compound.[1][2]

  • Material Preparation: Pulverize dried Veratrum plant material to a fine powder.

  • Extraction: Perform reflux extraction three times with 80% ethanol for 2 hours each time.

  • Filtration and Concentration: Combine the ethanol extracts, filter, and concentrate under reduced pressure to remove the ethanol.

  • Enrichment: Dilute the concentrated extract with water and load it onto a macroporous adsorption resin column (e.g., Diaion HP20).

  • Washing: Wash the column sequentially with deionized water, a dilute sodium hydroxide (B78521) solution (e.g., 0.2%), and a 10-60% ethanol solution to remove impurities.

  • Elution: Elute the this compound-containing fraction with 70-90% ethanol.

  • Final Concentration: Concentrate the eluate under reduced pressure to obtain the crude this compound extract.

Protocol 2: Proposed HPLC-UV Method for this compound Analysis

This proposed method is based on the analysis of the structurally similar steroidal alkaloid solasodine (B1681914) and requires validation for this compound.[4][5]

  • HPLC System: A standard HPLC system with a UV/Vis detector.

  • Column: Kromasil C8 (250 mm x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.

    • 0-5 min: 20% acetonitrile

    • 5-30 min: 20%-40% acetonitrile

    • 30-40 min: 40%-20% acetonitrile

    • 40-45 min: 20% acetonitrile

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: To be determined by scanning a this compound standard (a starting point could be around 210 nm).

  • Injection Volume: 10 µL.

Protocol 3: Proposed LC-MS/MS Method for this compound Quantification

This proposed method is based on the analysis of jervine and should be validated for this compound.[1]

  • LC System: An ultra-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: Kinetex XB-C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.[1]

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.01% formic acid (Solvent B).

  • Detection: Multiple Reaction Monitoring (MRM) mode.

  • Proposed MRM Transitions for this compound (to be optimized): Based on its molecular weight, precursor and product ions would need to be determined by infusing a pure standard.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of steroidal alkaloids similar to this compound. These values should be used as a reference, and specific validation for this compound is required.

Table 1: HPLC-UV Method Performance for Solasodine Analysis [4][5]

ParameterPerformance
Linearity Range1 - 25 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)80.9 - 102.5%
Precision (% RSD)< 2%

Table 2: LC-MS/MS Method Performance for Jervine Analysis [1]

ParameterPerformance
Linearity Range42.05 - 980 mg/L
Correlation Coefficient (r²)≥ 0.99

Stability and Storage Recommendations

Stability:

Forced degradation studies are recommended to understand the stability of this compound.[6] This involves exposing a this compound solution to various stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid or solution at a high temperature (e.g., 80°C).

  • Photostability: Exposure to UV and visible light.

The degradation products should be analyzed by a stability-indicating HPLC method to separate them from the parent this compound peak.

Storage:

  • Solid Form: Store pure this compound solid in a cool, dark, and dry place.

  • Solutions: Prepare fresh solutions for analysis whenever possible. If storage is necessary, store stock solutions at -20°C or -80°C in a non-reactive solvent. Avoid repeated freeze-thaw cycles.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection Plant_Material Dried & Pulverized Veratrum Plant Material Extraction Ethanol Reflux Extraction Plant_Material->Extraction Purification Macroporous Resin Chromatography Extraction->Purification Crude_Extract Crude this compound Extract Purification->Crude_Extract HPLC_UV HPLC-UV Analysis Crude_Extract->HPLC_UV For Purity & Routine Analysis LC_MSMS LC-MS/MS Analysis Crude_Extract->LC_MSMS For High Sensitivity & Selectivity Data_Analysis Data Processing & Quantification HPLC_UV->Data_Analysis LC_MSMS->Data_Analysis

Caption: General workflow for the extraction and analysis of this compound from plant material.

Troubleshooting_Logic cluster_solutions Potential Solutions Problem Analytical Problem (e.g., Poor Peak Shape) Check_System Check System Suitability (Pressure, Baseline) Problem->Check_System Check_Method Review Method Parameters (Mobile Phase, Column) Problem->Check_Method Check_Sample Evaluate Sample Prep (Extraction, Dilution) Problem->Check_Sample System_Maintenance Perform Maintenance (e.g., Change Column) Check_System->System_Maintenance Adjust_Method Adjust Method (e.g., Change pH) Check_Method->Adjust_Method Optimize_Sample_Prep Optimize Sample Prep (e.g., SPE Cleanup) Check_Sample->Optimize_Sample_Prep

Caption: A logical approach to troubleshooting common analytical issues.

References

Navigating Rubijervine Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing confounding factors in experiments involving the steroidal alkaloid, Rubijervine. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a steroidal alkaloid, and its close structural relative, Jervine, is a known antagonist of the Sonic Hedgehog (SHH) signaling pathway. It is highly probable that this compound also functions as an inhibitor of the SHH pathway by binding to and inhibiting the Smoothened (SMO) receptor, a key signal transducer in this cascade. Inhibition of SMO prevents the activation of downstream Gli transcription factors, which are responsible for the expression of SHH target genes that regulate cell proliferation, differentiation, and survival.

Q2: What are the common challenges and confounding factors in this compound experiments?

Researchers working with this compound and other steroidal alkaloids may encounter several challenges that can confound experimental results. These include:

  • Poor Solubility: Steroidal alkaloids are often poorly soluble in aqueous solutions, which can lead to precipitation and inaccurate dosing.

  • Off-Target Effects: Like many small molecules, this compound may interact with other cellular targets besides SMO, leading to unintended biological effects.

  • Cell Line Variability: The response to SHH pathway inhibitors can vary significantly between different cell lines due to variations in pathway activation and genetic background.

  • Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have its own biological effects on cells, potentially masking or exaggerating the effects of the compound.

  • Compound Purity and Stability: The purity of the this compound sample and its stability in solution can impact experimental reproducibility.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound experiments.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or no inhibition of SHH pathway activity 1. Incorrect this compound Concentration: The concentration used may be too low to elicit an inhibitory effect. 2. Cell Line Insensitivity: The cell line may not have an active SHH pathway or may possess mutations that confer resistance. 3. Degraded this compound: The compound may have degraded due to improper storage or handling. 4. Precipitation of this compound: The compound may have precipitated out of the culture medium.1. Perform a dose-response experiment: Test a wide range of this compound concentrations to determine the optimal inhibitory concentration (IC50) for your specific cell line. 2. Verify SHH pathway activity: Use a positive control (e.g., a known SHH pathway agonist like SAG) to confirm that the pathway is active in your cell line. Consider using a cell line known to be responsive to SHH inhibitors. Sequence key pathway components like PTCH1 and SMO for pre-existing resistance mutations. 3. Use fresh stock solutions: Prepare fresh stock solutions of this compound for each experiment and store them appropriately (protected from light and at the recommended temperature). 4. Check for precipitation: Visually inspect the culture wells for any precipitate after adding this compound. If precipitation is observed, consider using a different solvent or a lower concentration.
High background signal in reporter assays (e.g., Gli-luciferase) 1. Leaky Reporter Construct: The reporter construct may have basal activity independent of SHH signaling. 2. Non-Canonical GLI Activation: Other signaling pathways (e.g., PI3K/AKT) may be activating GLI transcription factors independently of SMO.1. Test the reporter in a null cell line: Use a cell line with no endogenous SHH pathway activity to assess the basal activity of your reporter. 2. Investigate parallel pathways: Consider co-treatment with inhibitors of other pathways that are known to cross-talk with the SHH pathway.
Vehicle control shows unexpected effects 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO, ethanol) may be toxic to the cells. 2. Solvent-Induced Pathway Modulation: The vehicle itself may be modulating the SHH pathway or other cellular processes.1. Determine the maximum tolerated vehicle concentration: Perform a vehicle-only dose-response experiment to identify the highest concentration that does not affect cell viability or the readout of interest. 2. Include a no-treatment control: Compare the vehicle control to a control with no treatment to assess the baseline effects of the vehicle.
Difficulty dissolving this compound Poor intrinsic solubility of the compound. 1. Use an appropriate solvent: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used to dissolve steroidal alkaloids.[1] Prepare a high-concentration stock solution in the chosen solvent. 2. Gentle warming and sonication: These techniques can aid in the dissolution of the compound. 3. Serial dilutions: Dilute the stock solution in culture medium to the final desired concentration immediately before use to minimize precipitation.

Data Presentation

While specific IC50 values for this compound are not extensively documented in publicly available literature, the following table provides a general reference based on the activity of other steroidal alkaloids and SHH pathway inhibitors. It is crucial to empirically determine the IC50 for this compound in your specific experimental system.

Compound Cell Line Assay Type Reported IC50 (µM) Reference
Compound 1 (Oleoyl Hybrid)HTB-26 (Breast Cancer)Crystal Violet10 - 50[2]
Compound 2 (Oleoyl Hybrid)PC-3 (Pancreatic Cancer)Crystal Violet10 - 50[2]
DiosgeninHeLa (Cervical Cancer)Crystal Violet13 - 15 µg/mL[3]
Diosgenin Oxime Derivative 4HeLa (Cervical Cancer)Crystal Violet5.3 - 5.6 µg/mL[3]

Experimental Protocols

General Protocol for Assessing this compound's Effect on SHH Pathway Activity using a Gli-Luciferase Reporter Assay

This protocol provides a general framework. Specific parameters such as cell seeding density, incubation times, and reagent concentrations should be optimized for your particular cell line and experimental setup.

Materials:

  • SHH-responsive cell line (e.g., Shh-LIGHT2 cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Assay medium (e.g., DMEM with 0.5% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • SHH pathway agonist (e.g., SAG)

  • Positive control SHH inhibitor (e.g., Cyclopamine, Jervine)

  • Vehicle control (e.g., DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed the SHH-responsive cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.

  • Serum Starvation: Replace the complete culture medium with assay medium (low serum) and incubate for another 24 hours. This step helps to reduce background signaling.

  • Compound Treatment: Prepare serial dilutions of this compound, the positive control inhibitor, and the vehicle in assay medium. Add the diluted compounds to the respective wells.

  • Pathway Activation: Immediately after adding the compounds, add the SHH pathway agonist (e.g., SAG) to all wells except for the negative control wells to induce pathway activity.

  • Incubation: Incubate the plate for 24-48 hours.

  • Luciferase Assay: Perform the luciferase assay according to the manufacturer's instructions. Measure both firefly (Gli-responsive) and Renilla (constitutive control for normalization) luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

SHH_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound SHH Sonic Hedgehog (SHH) PTCH1 Patched-1 (PTCH1) SHH->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters GLI_act Active GLI GLI->GLI_act Activation TargetGenes Target Gene Expression GLI_act->TargetGenes Promotes This compound This compound This compound->SMO Inhibits

Caption: The Sonic Hedgehog (SHH) signaling pathway and the proposed inhibitory action of this compound on Smoothened (SMO).

Experimental_Workflow A 1. Cell Seeding (SHH-responsive cells) B 2. Serum Starvation (24 hours) A->B C 3. Treatment (this compound/Controls) B->C D 4. Pathway Activation (e.g., SAG) C->D E 5. Incubation (24-48 hours) D->E F 6. Luciferase Assay E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: A generalized experimental workflow for assessing the inhibitory effect of this compound on the SHH pathway.

References

Rubijervine Long-Term Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Rubijervine. Adherence to these guidelines is crucial for maintaining the compound's stability, purity, and biological activity for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid this compound?

For maximal stability, solid this compound should be stored at -20°C or lower in a tightly sealed container. To prevent degradation from moisture and oxidation, it is recommended to store the compound in a desiccated environment and under an inert gas like argon or nitrogen. Protecting the compound from light by using an amber vial or by storing it in the dark is also critical.

Q2: How should I store this compound in solution for long-term use?

This compound solutions are significantly less stable than the solid form. For long-term storage, it is highly recommended to prepare aliquots of the stock solution in a suitable solvent (e.g., DMSO) and store them at -80°C. This practice minimizes the damaging effects of repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is acceptable.

Q3: Which solvents are recommended for dissolving and storing this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol (B129727). For biological experiments, DMSO is a common choice for preparing concentrated stock solutions.

Q4: My this compound solution has a precipitate after thawing. What should I do?

Precipitation can occur, especially with concentrated solutions stored at low temperatures. Gently warm the vial to 37°C and use an ultrasonic bath to help redissolve the compound. Visually inspect the solution to ensure it is clear before use. If the precipitate does not dissolve, this may indicate solution supersaturation or compound degradation, and preparing a fresh solution is advisable.

Q5: I suspect my this compound sample has degraded. How can I check its purity?

The most reliable method to assess the purity of your this compound sample is by High-Performance Liquid Chromatography (HPLC). A change in the physical appearance of the solid, such as discoloration, or the appearance of unexpected peaks in an HPLC chromatogram can be indicative of degradation.

Data Presentation: Recommended Storage Conditions

FormStorage TemperatureRecommended DurationKey Considerations
Solid -20°C or lowerSeveral yearsStore in a dark, dry environment under inert gas.
In Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles; protect from light.
In Solution -20°CUp to 1 monthSuitable for short-term use; aliquot and protect from light.

Troubleshooting Guide

Encountering issues with your this compound experiments? This guide provides a systematic approach to troubleshooting common problems related to storage and handling.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Storage Issues start Inconsistent Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (Temperature, Light, Moisture) start->check_storage visual_inspection Visually Inspect Sample (Solid & Solution) start->visual_inspection purity_analysis Perform Purity Analysis (HPLC) check_storage->purity_analysis Conditions Improper visual_inspection->purity_analysis Discoloration/Precipitate degradation_confirmed Degradation Confirmed purity_analysis->degradation_confirmed Purity < 95% or Degradation Peaks Present no_degradation No Degradation Detected purity_analysis->no_degradation Purity Acceptable new_sample Order Fresh this compound degradation_confirmed->new_sample review_protocol Review Experimental Protocol (e.g., solution prep, handling) no_degradation->review_protocol

Troubleshooting workflow for this compound storage and handling issues.

Experimental Protocols

Protocol for Stability Assessment of this compound using HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products. This method is adapted from established protocols for similar steroidal alkaloids.[1][2]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV or Evaporative Light Scattering Detector (ELSD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate (B84403) monobasic (for buffer preparation).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and 25 mM potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid) in a 75:25 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[2]

  • Detection Wavelength: 205 nm (if using a UV detector).[1]

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Use sonication if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25 µg/mL) using the mobile phase as the diluent to construct a calibration curve.

  • Sample Solution: Prepare a solution of the this compound sample to be tested at a known concentration (e.g., 10 µg/mL) in the mobile phase.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify the this compound peak based on the retention time of the reference standard.

  • Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve. The presence of additional peaks may indicate impurities or degradation products.

Signaling Pathway

This compound, similar to the related steroidal alkaloid Jervine, is known to be an inhibitor of the Hedgehog (Hh) signaling pathway. It is believed to exert its effect by binding to and inhibiting the Smoothened (Smo) protein, a key component of this pathway. The diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition by this compound.

HedgehogSignaling Hedgehog Signaling Pathway and Inhibition by this compound cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON PTCH PTCH1 SMO_off SMO PTCH->SMO_off Inhibits SUFU SUFU GLI_off GLI SUFU->GLI_off Binds & Promotes Cleavage GLIR GLI-R GLI_off->GLIR Cleavage TargetGenes_off Target Gene Transcription OFF GLIR->TargetGenes_off Represses Hh Hedgehog Ligand (Shh) PTCH_bound PTCH1 Hh->PTCH_bound Binds SMO_on SMO PTCH_bound->SMO_on Inhibition Relieved SUFU_diss SUFU SMO_on->SUFU_diss Inhibits GLI_on GLI-A SUFU_diss->GLI_on Dissociates TargetGenes_on Target Gene Transcription ON GLI_on->TargetGenes_on Activates This compound This compound This compound->SMO_on Inhibits

Inhibition of the Hedgehog signaling pathway by this compound.

References

Validation & Comparative

Unveiling the Affinity: A Comparative Guide to Rubijervine's Interaction with the Smoothened Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the binding affinity of novel compounds to their targets is a cornerstone of preclinical evaluation. This guide provides a comparative analysis of Rubijervine's binding affinity to the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway and a key target in oncology. Due to a lack of specific quantitative data for this compound's direct binding to SMO in the available literature, this guide presents data for the structurally related compound, Jervine, alongside other well-characterized SMO inhibitors to offer a valuable comparative context.

The Hedgehog signaling pathway plays a pivotal role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, making the SMO receptor an attractive target for therapeutic intervention.[1] this compound, a naturally occurring steroidal alkaloid, has been identified as an inhibitor of this pathway, yet a precise quantification of its direct binding affinity to the SMO receptor remains to be extensively documented.

Comparative Binding Affinities of Smoothened Inhibitors

To contextualize the potential of this compound as a SMO inhibitor, the following table summarizes the binding affinities of Jervine and other known SMO modulators. These values, presented as IC50, Ki, or Kd, provide a quantitative measure of the concentration required to achieve a certain level of inhibition or binding. It is important to note that these values are highly dependent on the specific assay conditions and cell types used.

CompoundTypeBinding AffinityNotes
Jervine Natural AlkaloidIC50: 500-700 nM[2]Inhibitor of Hedgehog signaling. Structurally similar to this compound.[2]
Vismodegib (GDC-0449) Synthetic Small MoleculeIC50: ~3 nMFDA-approved for basal cell carcinoma.
Sonidegib (LDE225) Synthetic Small MoleculeIC50: 1.3 nM (mouse), 2.5 nM (human)FDA-approved for basal cell carcinoma.
Cyclopamine Natural AlkaloidKi: ~20-40 nMA well-characterized natural SMO inhibitor.
SANT-1 Synthetic Small MoleculeKd: 1.2 nM, IC50: 20 nMA potent synthetic antagonist of SMO.
Purmorphamine Synthetic Small MoleculeIC50: ~1.5 µMAn agonist that blocks BODIPY-cyclopamine binding.

Experimental Protocols for Determining Binding Affinity

The determination of a compound's binding affinity for the Smoothened receptor can be accomplished through various in vitro assays. Below are detailed methodologies for two common approaches: a radioligand binding assay and a fluorescence polarization assay.

Radioligand Competitive Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the SMO receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the SMO receptor.

Materials:

  • Cell membranes prepared from cells overexpressing human SMO.

  • Radioligand (e.g., [³H]-Cyclopamine).

  • Test compound (e.g., this compound) at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 100 mM NaCl, 0.1% BSA).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the SMO-expressing cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at varying concentrations. Include control wells with no test compound (total binding) and wells with an excess of a known non-radiolabeled SMO inhibitor (non-specific binding).

  • Equilibration: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Competitive Binding Assay

This method relies on the change in the polarization of fluorescent light when a small fluorescently labeled ligand binds to the much larger SMO receptor.

Objective: To determine the IC50 of a test compound for the SMO receptor.

Materials:

  • Purified SMO protein or SMO-expressing cell membranes.

  • Fluorescently labeled SMO ligand (e.g., BODIPY-cyclopamine).

  • Test compound (e.g., this compound) at various concentrations.

  • Assay Buffer.

  • Black, low-volume 384-well plates.

  • A plate reader capable of measuring fluorescence polarization.

Procedure:

  • Reaction Setup: In a 384-well plate, add the fluorescently labeled ligand at a fixed concentration to wells containing varying concentrations of the test compound.

  • Initiation: Add the purified SMO protein or cell membranes to each well to initiate the binding reaction. Include controls with no test compound (maximum polarization) and no SMO protein (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light, to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The binding of the fluorescent ligand to SMO results in a high polarization value. Competitive binding by the test compound displaces the fluorescent ligand, leading to a decrease in polarization. Plot the change in fluorescence polarization against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing the Molecular Interactions and Experimental Processes

To further aid in the understanding of this compound's mechanism of action and the methods used to study it, the following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for determining binding affinity.

Binding_Assay_Workflow Start Start: Prepare Reagents PrepareMembranes Prepare SMO-expressing cell membranes Start->PrepareMembranes PrepareLigand Prepare radiolabeled or fluorescent ligand Start->PrepareLigand PrepareCompound Prepare serial dilutions of this compound Start->PrepareCompound Incubate Incubate membranes, ligand, and this compound PrepareMembranes->Incubate PrepareLigand->Incubate PrepareCompound->Incubate Separate Separate bound from free ligand (filtration/wash) Incubate->Separate Detect Detect signal (scintillation/fluorescence) Separate->Detect Analyze Data Analysis: Calculate IC50/Ki Detect->Analyze End End: Determine Binding Affinity Analyze->End

References

Rubijervine vs. Cyclopamine: A Comparative Analysis of Hedgehog Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has emerged as a significant therapeutic target in oncology due to its aberrant reactivation in various cancers. This guide provides a detailed comparison of two naturally occurring steroidal alkaloids, Rubijervine and Cyclopamine (B1684311), known for their inhibitory effects on this pathway. By presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological processes, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

Introduction to Hedgehog Signaling and its Inhibition

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In its unbound state, PTCH inhibits the activity of a G protein-coupled receptor-like protein, Smoothened (SMO). Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream. This cascade culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then drive the expression of Hh target genes responsible for cell proliferation, survival, and differentiation.[1] Dysregulation of this pathway can lead to uncontrolled cell growth and tumorigenesis.[2]

Both this compound and Cyclopamine are steroidal alkaloids isolated from plants of the Veratrum genus.[3] They share a common mechanism of action by directly targeting and inhibiting the SMO receptor, thereby blocking the downstream signaling cascade.[4][5]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data for this compound and Cyclopamine, focusing on their potency in inhibiting the Hedgehog signaling pathway. While extensive data is available for Cyclopamine, specific IC50 values for this compound are less commonly reported. However, studies on related Veratrum alkaloids provide context for its potential activity.

CompoundTargetAssay TypeIC50 ValueCell LineReference
Cyclopamine Smoothened (SMO)Hedgehog Cell Assay46 nM-[6][7]
Smoothened (SMO)Shh-LIGHT2 Reporter Assay150 nM - 300 nMNIH-3T3[4]
Smoothened (SMO)Gli-responsive Reporter Assay4.6 ± 1.2 μMNIH-3T3[8]
Jervine *Smoothened (SMO)Hh-reporter Assay500 - 700 nM-[9]
Isothis compound Hedgehog PathwayShh-Light II Cell AssayModest InhibitionShh-Light II[6]

Note: Jervine is a structurally related Veratrum alkaloid, and its data is included to provide a potential reference for the activity of this compound.

Mechanism of Action and Signaling Pathway

Both this compound and Cyclopamine exert their inhibitory effects by directly binding to the Smoothened (SMO) receptor. This interaction prevents the conformational changes in SMO that are necessary for downstream signal transduction, effectively halting the activation of GLI transcription factors.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU GLI GLI SUFU->GLI Sequesters GLI_act Activated GLI GLI_nuc GLI GLI_act->GLI_nuc Translocates Target_Genes Target Gene Expression (Gli1, Ptch1) GLI_nuc->Target_Genes Activates Cyclopamine Cyclopamine Cyclopamine->SMO This compound This compound This compound->SMO

Caption: Hedgehog signaling pathway and points of inhibition by this compound and Cyclopamine.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

Hedgehog Signaling Luciferase Reporter Assay

This assay quantifies the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.

Materials:

  • Hedgehog-responsive reporter cell line (e.g., Shh-LIGHT II, NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively active Renilla luciferase reporter).[4][6]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin.

  • Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist (e.g., SAG).

  • Test compounds (this compound, Cyclopamine).

  • Dual-luciferase reporter assay system.

  • 96-well white, opaque plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells into a 96-well plate at a predetermined density (e.g., 2.5 x 10^4 cells/well) and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of this compound and Cyclopamine in a low-serum medium. Remove the culture medium from the cells and add the compound dilutions.

  • Pathway Activation: Add Shh conditioned medium or a small molecule agonist to all wells except for the negative control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[7]

  • Cell Lysis: After incubation, remove the medium and add passive lysis buffer to each well.

  • Luminescence Measurement: Transfer the cell lysate to a new plate and measure firefly and Renilla luciferase activity sequentially using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Calculate the IC50 values for each compound.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to measure the mRNA levels of Hedgehog target genes, such as GLI1 and PTCH1, to assess the downstream effects of the inhibitors.

Materials:

  • Cancer cell line known to have an active Hedgehog pathway.

  • Test compounds (this compound, Cyclopamine).

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB).

  • SYBR Green qPCR master mix.

  • Real-time PCR system.

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and treat with different concentrations of this compound and Cyclopamine for a specified time (e.g., 24-48 hours).

  • RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[1]

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitors.

Materials:

  • Cancer cell line of interest.

  • Test compounds (this compound, Cyclopamine).

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

  • Solubilization solution (for MTT assay).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and Cyclopamine and incubate for a desired period (e.g., 48-72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[10]

  • Solubilization (MTT only): If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of Hedgehog pathway inhibitors.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_screening Phase 2: Primary Screening cluster_validation Phase 3: Downstream Validation cluster_functional Phase 4: Functional Assays cluster_analysis Phase 5: Data Analysis & Comparison Select_Cells Select Hedgehog-dependent cell lines Prepare_Compounds Prepare stock solutions of This compound & Cyclopamine Reporter_Assay Luciferase Reporter Assay (Determine IC50 for Hh inhibition) Prepare_Compounds->Reporter_Assay qPCR qPCR for Target Genes (Gli1, Ptch1) Reporter_Assay->qPCR Viability_Assay Cell Viability Assay (MTT/MTS) qPCR->Viability_Assay Data_Analysis Analyze and compare IC50 values & downstream effects Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for comparing Hedgehog pathway inhibitors.

Conclusion

This guide provides a comparative overview of this compound and Cyclopamine as inhibitors of the Hedgehog signaling pathway. Cyclopamine is a well-characterized inhibitor with potent activity against the SMO receptor. While quantitative data for this compound is less prevalent in the literature, its structural similarity to other inhibitory Veratrum alkaloids like Jervine, and qualitative evidence of Hedgehog antagonism by related compounds such as isothis compound, suggest it is a valuable candidate for further investigation. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these natural compounds in cancers driven by aberrant Hedgehog signaling.

References

Unveiling Rubijervine's Potential: A Comparative Analysis of its Mechanism of Action in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data suggests that Rubijervine, a steroidal alkaloid found in plants of the Veratrum genus, likely functions as an inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer. While direct, extensive cross-validation in multiple cancer models remains to be fully elucidated in publicly accessible research, a comparative analysis with structurally related Veratrum alkaloids provides compelling evidence for its mechanism of action and therapeutic potential. This guide synthesizes the existing data to offer researchers, scientists, and drug development professionals a clear overview of this compound's probable role as a Smoothened (Smo) antagonist.

The Hedgehog Signaling Pathway: A Key Target in Oncology

The Hedgehog signaling pathway is a crucial cascade in embryonic development and is largely quiescent in adult tissues. Its aberrant reactivation in various cancers, including medulloblastoma, basal cell carcinoma, and some forms of pancreatic and lung cancer, makes it a prime target for therapeutic intervention. The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH1) receptor, which alleviates its inhibition of the G protein-coupled receptor, Smoothened (Smo). Activated Smo then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.

This compound and its Relatives: A Family of Hedgehog Pathway Inhibitors

This compound belongs to a class of Veratrum alkaloids that have been identified as potent inhibitors of the Hh signaling pathway. The most well-characterized of these is Cyclopamine, which was instrumental in elucidating the role of Hh signaling in development and cancer. Like Cyclopamine and another related alkaloid, Jervine, this compound is believed to exert its inhibitory effect by directly binding to and antagonizing the Smoothened receptor.

While specific quantitative data for this compound is limited, a study on the alkaloid composition of Veratrum californicum demonstrated that its isomer, Isothis compound, contributes to the overall Hh pathway inhibition observed with plant extracts. This research indicated that combinations of these alkaloids, including Isothis compound, enhanced the antagonism of the Hh signaling pathway when compared to Cyclopamine alone, suggesting at least an additive effect.

Comparative Efficacy of Veratrum Alkaloids

To provide a quantitative context for this compound's potential efficacy, the following table summarizes the inhibitory activities of several related Veratrum alkaloids on the Hedgehog pathway and their anti-proliferative effects on a medulloblastoma cell line.

CompoundHh Pathway Inhibition (IC50 in Shh-LIGHT 2 cells)Anti-proliferative Activity (IC50 in DAOY cells)
Isothis compound Modest Inhibition (qualitative)Data not available
Jervine 0.72 µM[1]> 20 µM[1]
Verazine 1.12 µM[1]> 20 µM[1]
20-epi-Verazine 1.37 µM[1]> 20 µM[1]
β1-chaconine 14.31 µM[1]5.35 µM[1]
Cyclopamine Not reported in this studyNot reported in this study
Vismodegib Not reported in this study> 20 µM (at 24h)[1]

Note: The data for Isothis compound is qualitative, as reported in a study on V. californicum extracts. The quantitative data for other alkaloids is from a study on V. grandiflorum.

Experimental Protocols

The following methodologies are central to the investigation of Hedgehog pathway inhibitors like this compound.

Hedgehog Pathway Inhibition Assay
  • Cell Line: Shh-LIGHT 2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter.

  • Procedure:

    • Seed Shh-LIGHT 2 cells in a 96-well plate.

    • After 24 hours, treat the cells with varying concentrations of the test compound (e.g., this compound) in the presence of a Hedgehog pathway agonist (e.g., Shh-conditioned medium or a Smoothened agonist like SAG).

    • Incubate for an additional 48 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the agonist-induced luciferase activity by 50%.

Smoothened Competitive Binding Assay
  • Objective: To determine if a compound directly binds to the Smoothened receptor.

  • Procedure:

    • Use HEK293T cells overexpressing Smoothened.

    • Incubate the cells with a fluorescently labeled Smoothened antagonist, such as BODIPY-cyclopamine.

    • Add varying concentrations of the test compound (e.g., this compound).

    • After incubation, wash the cells to remove unbound ligands.

    • Measure the fluorescence intensity using a fluorescence microscope or flow cytometer.

    • A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding to Smoothened.[1]

Cell Proliferation Assay
  • Cell Line: A cancer cell line with a constitutively active Hedgehog pathway, such as the medulloblastoma cell line DAOY.

  • Procedure:

    • Seed DAOY cells in a 96-well plate.

    • Treat the cells with varying concentrations of the test compound.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a standard method, such as the MTT or SRB assay.

    • Calculate the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.

Visualizing the Mechanism of Action

To illustrate the mechanism of action of this compound and other Veratrum alkaloids, the following diagrams depict the Hedgehog signaling pathway and a typical experimental workflow.

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1 PTCH1 Smo Smo PTCH1->Smo | SUFU SUFU GLI GLI SUFU->GLI Represses Hh Ligand Hh Ligand PTCH1_bound PTCH1 Hh Ligand->PTCH1_bound Binds Smo_active Smo SUFU_inactive SUFU Smo_active->SUFU_inactive Inhibits GLI_active GLI SUFU_inactive->GLI_active | Target Genes Target Genes GLI_active->Target Genes Activates This compound This compound This compound->Smo_active Inhibits Experimental_Workflow Start Start Hh_Inhibition_Assay Hedgehog Pathway Inhibition Assay (Shh-LIGHT 2 cells) Start->Hh_Inhibition_Assay Determine_IC50 Determine IC50 for Hh Pathway Inhibition Hh_Inhibition_Assay->Determine_IC50 Smo_Binding_Assay Smoothened Competitive Binding Assay Determine_IC50->Smo_Binding_Assay Confirm_Target Confirm Direct Binding to Smoothened Smo_Binding_Assay->Confirm_Target Cell_Proliferation_Assay Cancer Cell Proliferation Assay (e.g., DAOY cells) Confirm_Target->Cell_Proliferation_Assay Determine_Antiproliferative_IC50 Determine IC50 for Proliferation Cell_Proliferation_Assay->Determine_Antiproliferative_IC50 In_Vivo_Studies In Vivo Cancer Model Studies Determine_Antiproliferative_IC50->In_Vivo_Studies End End In_Vivo_Studies->End

References

A Comparative Analysis of Rubijervine and FDA-Approved Smoothened Inhibitors for Hedgehog Pathway-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the naturally occurring steroidal alkaloid, Rubijervine, with the FDA-approved Smoothened (SMO) inhibitors, Vismodegib and Sonidegib. The focus is on their efficacy in inhibiting the Hedgehog (Hh) signaling pathway, a critical regulator in embryonic development and a key driver in various cancers when aberrantly activated. This comparison is supported by available preclinical and clinical data to inform research and drug development decisions.

Mechanism of Action: Targeting the Smoothened Receptor

This compound, Vismodegib, and Sonidegib all function as antagonists of the Smoothened (SMO) receptor, a pivotal G protein-coupled receptor in the Hedgehog signaling pathway.[1] In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor alleviates the inhibition of SMO.[1] This allows SMO to transduce a signal downstream, leading to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[1] These transcription factors then induce the expression of Hh target genes that promote cell proliferation and survival. By directly binding to and inhibiting SMO, these inhibitors effectively shut down this signaling cascade.[1]

Below is a diagram illustrating the Hedgehog signaling pathway and the point of intervention for SMO inhibitors.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Complex SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_act Active GLI GLI->GLI_act Activation Target_Genes Target Gene Expression GLI_act->Target_Genes Promotes Inhibitor This compound Vismodegib Sonidegib Inhibitor->SMO Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of Smoothened antagonists.

Comparative Efficacy: In Vitro Data

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. The table below summarizes the available IC50 data for this compound (often reported as Jervine (B191634) in scientific literature) and the FDA-approved SMO inhibitors.

InhibitorTargetAssay TypeIC50 (nM)Reference(s)
This compound (Jervine) Smoothened (SMO)Hedgehog signaling assay500-700[2][3]
Vismodegib (GDC-0449) Smoothened (SMO)Cell-free Hedgehog pathway assay3[2]
Sonidegib (LDE225) Smoothened (SMO)Cell-free assay1.3 (mouse), 2.5 (human)[2]

Note: The term "Jervine" is used in the cited literature for the IC50 values. This compound and Jervine are closely related steroidal alkaloids and are often used interchangeably in the context of Hedgehog pathway inhibition.

Comparative Efficacy: In Vivo and Clinical Data

Direct head-to-head in vivo comparisons of this compound with Vismodegib or Sonidegib are limited. However, individual studies provide insights into their respective efficacies.

This compound (Jervine): Preclinical In Vivo Data

A study on nasopharyngeal carcinoma (NPC) xenografts in nude mice demonstrated that Jervine treatment markedly reduced tumor growth rate and weight, suggesting significant anti-cancer effects in vivo.[3] This study also reported no apparent side effects or toxicity at the tested doses.[3]

Vismodegib and Sonidegib: Clinical Trial Data

Vismodegib and Sonidegib have undergone extensive clinical trials, primarily in patients with advanced basal cell carcinoma (BCC), leading to their FDA approval.

InhibitorIndicationObjective Response Rate (ORR)Reference(s)
Vismodegib Locally Advanced BCC43% - 67.6%[4][5]
Metastatic BCC30%[4]
Sonidegib Locally Advanced BCC44% - 58%[4][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate SMO inhibitor efficacy.

Gli-Luciferase Reporter Assay

This assay measures the activity of the GLI transcription factors, the final effectors of the Hedgehog pathway. Inhibition of SMO leads to a decrease in GLI-mediated luciferase expression.

Workflow Diagram:

Gli_Luciferase_Assay A Seed Gli-reporter cells in 96-well plate B Treat cells with SMO inhibitor (e.g., this compound, Vismodegib) A->B C Stimulate Hedgehog pathway (e.g., with Shh ligand) B->C D Incubate for 24-48 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F

Caption: Workflow for a Gli-luciferase reporter assay to assess SMO inhibitor activity.

Protocol:

  • Cell Seeding: Seed NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter (for normalization) into a 96-well plate.[7][8]

  • Inhibitor Treatment: The following day, treat the cells with serial dilutions of the SMO inhibitor (this compound, Vismodegib, or Sonidegib) or a vehicle control (e.g., DMSO).[7]

  • Pathway Stimulation: Co-treat the cells with a Hedgehog pathway agonist, such as a purified Sonic Hedgehog (Shh) ligand or a Smoothened agonist (e.g., SAG), to induce pathway activation.[7][8]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 24 to 48 hours.[7][8]

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[8][9]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. The reduction in the normalized luciferase activity in the presence of the inhibitor compared to the vehicle control indicates the inhibitory potency.

Smoothened Binding Assay

This assay directly measures the binding of an inhibitor to the SMO receptor.

Protocol (Competitive Binding Assay):

  • Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the human SMO receptor.[3]

  • Assay Setup: In a 96-well plate, combine the SMO-expressing cell membranes, a fluorescently labeled SMO ligand (e.g., BODIPY-cyclopamine), and varying concentrations of the unlabeled inhibitor (this compound, Vismodegib, or Sonidegib).[3][10]

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.[3]

  • Fluorescence Measurement: Measure the fluorescence polarization or a similar signal that differentiates between bound and unbound fluorescent ligand using a microplate reader.[3]

  • Data Analysis: The displacement of the fluorescent ligand by the unlabeled inhibitor is used to calculate the binding affinity (Ki) or IC50 of the test compound.

Preclinical Toxicology and Safety Profile

A critical aspect of drug development is the assessment of a compound's safety profile.

This compound (Jervine):

  • Teratogenicity: Jervine is a known teratogen.[2] Studies in hamsters have shown that it can induce severe birth defects, including cephalocephaly and cleft palate.[2] Its teratogenic effects are a significant hurdle for its clinical development.[10]

Vismodegib and Sonidegib:

  • Teratogenicity: Both Vismodegib and Sonidegib have a boxed warning for embryo-fetal toxicity and are contraindicated in pregnancy.[11]

  • Adverse Events: Common adverse events observed in clinical trials include muscle spasms, alopecia (hair loss), dysgeusia (taste alteration), weight loss, and fatigue.[6]

Conclusion

This compound demonstrates clear inhibitory activity against the Hedgehog signaling pathway by targeting Smoothened. However, its in vitro potency appears to be significantly lower (micromolar IC50 range) compared to the FDA-approved inhibitors Vismodegib and Sonidegib (nanomolar IC50 range). While preclinical in vivo studies with this compound show promising anti-tumor activity, the extensive clinical data for Vismodegib and Sonidegib have established their efficacy in treating advanced basal cell carcinoma. A major limitation for the clinical translation of this compound is its potent teratogenicity, a safety concern it shares with the approved SMO inhibitors. Further research, including direct comparative in vivo studies and investigations into derivatives with improved potency and safety profiles, would be necessary to fully evaluate the therapeutic potential of this compound relative to the established FDA-approved Smoothened inhibitors.

References

Assessing the Specificity of Rubijervine for the Hedgehog Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[1][2][3] Its aberrant activation is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[1][2][3] Rubijervine, a naturally occurring steroidal alkaloid, has been identified as an inhibitor of this pathway, acting through the direct inhibition of the Smoothened (SMO) receptor.[1] This guide provides a comparative assessment of this compound's specificity for the Hedgehog pathway against other well-characterized inhibitors, supported by available data and detailed experimental methodologies.

Mechanism of Action: Targeting the Smoothened Receptor

The canonical Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH). In its unbound state, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[2] Upon ligand binding, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes.[2]

This compound, like other steroidal alkaloids such as cyclopamine (B1684311) and jervine, exerts its inhibitory effect by directly binding to and antagonizing the SMO receptor.[1] This action prevents the downstream activation of GLI transcription factors, effectively shutting down the signaling cascade.[1]

Quantitative Comparison of Hedgehog Pathway Inhibitors

A direct quantitative comparison of this compound's potency and specificity is challenging due to the limited availability of public data on its IC50 and Ki values. However, we can compare it conceptually to other well-studied Hedgehog pathway inhibitors.

CompoundClassTargetIC50 (SMO Binding)Off-Target Effects
This compound Steroidal AlkaloidSMONot Publicly AvailableNot Well Characterized
Cyclopamine Steroidal AlkaloidSMO~300 nMKnown teratogenic effects.[3]
Vismodegib Synthetic Small MoleculeSMO3 nM[3]Muscle spasms, alopecia, dysgeusia, weight loss, fatigue.[4][5][6]
Sonidegib Synthetic Small MoleculeSMO11 nM[3]Similar to Vismodegib: muscle spasms, alopecia, dysgeusia.[4][5]

Note: The IC50 values for Vismodegib and Sonidegib are indicative of high potency. While a specific IC50 for this compound is not available, its structural similarity to cyclopamine suggests it likely acts in a similar concentration range. The off-target effects listed for Vismodegib and Sonidegib are considered "on-target" in the sense that they are related to the inhibition of Hh signaling in normal tissues.[6] True "off-target" effects, where the drug interacts with other unintended proteins, are a concern for all small molecule inhibitors and require extensive screening to identify.[7]

Visualizing the Hedgehog Signaling Pathway and Inhibition

To understand the mechanism of action of these inhibitors, it is helpful to visualize the Hedgehog signaling pathway.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Shh Shh Ligand PTCH PTCH1 Shh->PTCH binds SMO Smoothened (SMO) PTCH->SMO inhibits GLI GLI SMO->GLI activates SUFU SUFU SUFU->GLI inhibits GLI_active Active GLI GLI->GLI_active activation Target_Genes Target Gene Expression GLI_active->Target_Genes promotes This compound This compound This compound->SMO inhibits Cyclopamine Cyclopamine Cyclopamine->SMO inhibits Vismodegib Vismodegib Vismodegib->SMO inhibits Sonidegib Sonidegib Sonidegib->SMO inhibits

Caption: The Hedgehog signaling pathway and points of inhibition by this compound and other SMO antagonists.

Experimental Protocols for Assessing Specificity

Determining the specificity of a Hedgehog pathway inhibitor like this compound requires a multi-faceted experimental approach.

Cell-Based Reporter Assays

Objective: To quantify the inhibitory activity of a compound on the Hedgehog pathway.

Methodology: A common method is the Gli-responsive luciferase reporter assay.[1][2][8]

  • Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization are often used.[8][9]

  • Procedure:

    • Seed the reporter cells in 96-well plates.

    • Treat the cells with a known Hh pathway agonist (e.g., a Smoothened agonist like SAG) to induce luciferase expression.

    • Concurrently, treat the cells with a serial dilution of the test compound (e.g., this compound).

    • After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell viability. The IC50 value, the concentration at which the compound inhibits 50% of the agonist-induced activity, is then determined by plotting the normalized luciferase activity against the compound concentration.

Smoothened Binding Assays

Objective: To determine if the inhibitor directly binds to the SMO receptor.

Methodology: A competitive binding assay using a radiolabeled or fluorescently tagged ligand that binds to SMO is a standard approach.

  • Preparation: Cell membranes expressing high levels of SMO are prepared.

  • Procedure:

    • Incubate the SMO-expressing membranes with a constant concentration of a labeled SMO ligand (e.g., [3H]-cyclopamine or a fluorescent derivative).

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • After incubation, separate the bound from the unbound labeled ligand (e.g., by filtration).

    • Quantify the amount of bound labeled ligand.

  • Data Analysis: The ability of the test compound to displace the labeled ligand is measured, and the Ki (inhibition constant) is calculated.

Off-Target Screening

Objective: To identify unintended molecular targets of the inhibitor.

Methodology: This typically involves screening the compound against a large panel of receptors, kinases, and enzymes.

  • Procedure: Commercial services offer panels that test the binding of a compound to hundreds of different proteins at a fixed concentration.

  • Data Analysis: Significant inhibition of binding or activity of any protein in the panel indicates a potential off-target effect that requires further investigation.

In Vivo Efficacy and Specificity Models

Objective: To assess the inhibitor's anti-tumor activity and on-target effects in a living organism.

Methodology: Xenograft models using cancer cell lines with aberrant Hh signaling are commonly employed.[10]

  • Model: Immunocompromised mice are subcutaneously injected with Hh-dependent tumor cells (e.g., medulloblastoma or basal cell carcinoma cell lines).[10]

  • Procedure:

    • Once tumors are established, the mice are treated with the test compound or a vehicle control.

    • Tumor growth is monitored over time.

    • At the end of the study, tumors are excised and analyzed for the expression of Hh target genes (e.g., GLI1, PTCH1) by qPCR or immunohistochemistry to confirm on-target pathway inhibition.[10]

Experimental Workflow for Specificity Assessment

The following diagram outlines a typical workflow for assessing the specificity of a novel Hedgehog pathway inhibitor.

Experimental_Workflow A Initial Screening (e.g., Gli-Luciferase Reporter Assay) B Determine IC50 A->B C Direct Binding Assay (e.g., Competitive SMO Binding) A->C E Off-Target Screening (Panel of Receptors and Kinases) A->E G In Vivo Efficacy Studies (Xenograft Models) B->G D Determine Ki C->D D->G F Identify Potential Off-Targets E->F F->G H Assess Tumor Growth Inhibition and Target Gene Expression G->H I Comprehensive Specificity Profile H->I

Caption: A logical workflow for the comprehensive assessment of a Hedgehog pathway inhibitor's specificity.

Conclusion

This compound is a promising natural product inhibitor of the Hedgehog signaling pathway, acting through the well-validated target, SMO. While its structural similarity to cyclopamine suggests a similar mechanism of action, a comprehensive assessment of its specificity is hampered by the lack of publicly available quantitative data on its potency and off-target effects. The experimental protocols outlined in this guide provide a robust framework for researchers to thoroughly characterize this compound and other novel Hedgehog pathway inhibitors. Such studies are crucial for validating their therapeutic potential and understanding their full pharmacological profile. Further research to generate and publish these key data points for this compound will be essential to fully evaluate its standing against synthetic alternatives like Vismodegib and Sonidegib.

References

Independent Verification of Rubijervine's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published research findings related to Rubijervine and its potential therapeutic applications. The primary focus is on its activity as an inhibitor of the Hedgehog (Hh) signaling pathway and its putative neuroprotective effects. Due to a notable lack of publicly available, independently verified quantitative data on this compound, this guide establishes a framework for comparison by presenting data on well-characterized alternative compounds. This approach allows researchers to understand the methodologies used to verify such compounds and the benchmarks this compound would need to meet.

Targeting the Hedgehog Signaling Pathway: A Comparative Analysis of Smoothened Inhibitors

The Hedgehog signaling pathway is a critical regulator of embryonic development and can be aberrantly activated in various cancers, including medulloblastoma and basal cell carcinoma.[1] A key protein in this pathway is Smoothened (SMO), which, when activated, initiates a signaling cascade leading to the activation of GLI transcription factors that drive tumor growth.[2][3] this compound, a steroidal alkaloid found in plants of the Veratrum species, is structurally related to cyclopamine, a well-known natural inhibitor of the Hh pathway.[1][4] While this compound is presumed to act as a SMO antagonist, specific quantitative data on its inhibitory activity is scarce in peer-reviewed literature.

In contrast, several synthetic SMO inhibitors have undergone extensive investigation and have received FDA approval. This section compares the available information on these compounds to provide a benchmark for any future verification of this compound's efficacy.

Table 1: Comparative Activity of Hedgehog Pathway Inhibitors

CompoundTargetIC50 (Hedgehog Pathway Inhibition)Cancer Cell Line ActivitySource
This compound Presumed: Smoothened (SMO)Data not available in published literatureData not available in published literature-
Jervine Smoothened (SMO)500-700 nM-[3]
Vismodegib (GDC-0449) Smoothened (SMO)~3 nMEffective in basal cell carcinoma and medulloblastoma[5]
Sonidegib (LDE225) Smoothened (SMO)~1.3 nM (mouse), ~2.5 nM (human)Effective in basal cell carcinoma[5]
Berberine (B55584) Smoothened (SMO)-Inhibits Hh-dependent medulloblastoma growth in vitro and in vivo[5]

Experimental Protocols for Verification of Hedgehog Pathway Inhibition

To independently verify the efficacy of a putative Hedgehog pathway inhibitor like this compound, a series of well-established experimental protocols should be employed.

GLI-Luciferase Reporter Assay

This assay is a primary method for quantifying the inhibition of the Hedgehog signaling pathway.

Methodology:

  • Cell Line: Utilize a cell line engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter (e.g., Shh-LIGHT2 cells). These cells also constitutively express a Renilla luciferase reporter for normalization.

  • Pathway Activation: Activate the Hedgehog pathway using a SMO agonist, such as SAG (Smoothened Agonist), or with conditioned medium containing the Sonic hedgehog (Shh) ligand.

  • Inhibitor Treatment: Treat the activated cells with a serial dilution of the test compound (e.g., this compound) and known inhibitors (e.g., Vismodegib) as positive controls.

  • Luciferase Activity Measurement: After an appropriate incubation period, measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell viability and transfection efficiency. The IC50 value, representing the concentration at which the compound inhibits 50% of the pathway activity, can then be calculated from the dose-response curve.

Diagram 1: Experimental Workflow for GLI-Luciferase Reporter Assay

G_Luciferase_Assay cluster_workflow GLI-Luciferase Reporter Assay Workflow A Seed GLI-Reporter Cells B Activate Hh Pathway (e.g., with SAG) A->B C Treat with Inhibitor (e.g., this compound) B->C D Incubate C->D E Measure Luciferase Activity D->E F Calculate IC50 E->F

Caption: Workflow for quantifying Hedgehog pathway inhibition.

In Vitro Cancer Cell Viability Assay

To assess the anti-proliferative effects of this compound on cancer cells dependent on the Hedgehog pathway.

Methodology:

  • Cell Lines: Use relevant cancer cell lines with known Hedgehog pathway activation, such as medulloblastoma (e.g., DAOY, D283) or basal cell carcinoma cell lines.

  • Compound Treatment: Plate the cells and treat them with a range of concentrations of this compound and control inhibitors.

  • Viability Assessment: After a set incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTT or MTS assay. These assays measure the metabolic activity of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for cell growth inhibition.

Putative Neuroprotective Effects of this compound: A Call for Evidence

While some natural compounds have demonstrated neuroprotective properties, there is currently a lack of published experimental data to support any claims of neuroprotective effects for this compound. In contrast, compounds like Berberine have been studied for their potential to protect neurons from damage.

Table 2: Comparison of Compounds with Potential Neuroprotective Effects

CompoundProposed Mechanism of NeuroprotectionSupporting Experimental EvidenceSource
This compound Data not availableData not available-
Berberine Antioxidant, anti-inflammatory, anti-apoptoticReduces infarct volume in animal models of stroke; protects against neuronal damage in vitro.[6][7][8][9][6][7][8][9]

Experimental Protocols for Verification of Neuroprotective Effects

To investigate the potential neuroprotective properties of this compound, the following in vitro experimental models can be utilized.

In Vitro Model of Oxidative Stress-Induced Neuronal Cell Death

Methodology:

  • Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures.

  • Induction of Oxidative Stress: Induce oxidative stress and subsequent cell death by exposing the cells to agents like hydrogen peroxide (H₂O₂) or glutamate.

  • Treatment: Pre-treat or co-treat the cells with various concentrations of this compound.

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using assays like MTT or LDH release.

    • Apoptosis: Quantify apoptotic cells using techniques such as TUNEL staining or caspase-3 activity assays.

    • Oxidative Stress Markers: Measure levels of reactive oxygen species (ROS) and markers of lipid peroxidation.

Diagram 2: Hedgehog Signaling Pathway and Point of Inhibition

Hh_Pathway cluster_pathway Canonical Hedgehog Signaling Pathway cluster_nucleus Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI Proteins SUFU->GLI inhibits TargetGenes Target Gene Expression GLI->TargetGenes activates Nucleus Nucleus Inhibitor This compound (presumed target) Inhibitor->SMO blocks

Caption: Inhibition of SMO by compounds like this compound.

Conclusion

The available scientific literature strongly suggests that this compound may act as an inhibitor of the Hedgehog signaling pathway by targeting the Smoothened receptor. However, a critical gap exists in the form of robust, quantitative, and independently verified data to confirm its potency and efficacy. To establish this compound as a viable candidate for further drug development, rigorous investigation using standardized in vitro and in vivo models is essential. This guide provides the necessary framework and comparative data to facilitate such verification studies. Furthermore, the exploration of its potential neuroprotective effects remains an open and uninvestigated area that warrants future research.

References

The Therapeutic Potential of Rubijervine in Cancer Research: A Comparative Analysis Gap

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature, a meta-analysis on the therapeutic potential of Rubijervine in cancer research cannot be compiled at this time due to a significant lack of published studies on the topic. Extensive searches for primary research, including in vitro and in vivo studies, as well as clinical trials investigating the anti-cancer effects of this compound, did not yield sufficient data to conduct a comparative analysis.

Our investigation sought to identify quantitative data on this compound's efficacy against various cancer types, its mechanism of action, and any comparative studies with existing anti-cancer agents. However, the current body of scientific literature does not contain the necessary experimental data, detailed protocols, or established signaling pathways related to this compound's activity in cancer models.

Initial searches often returned information on other natural compounds, such as Berberine, which has been more extensively studied for its anti-cancer properties. It is crucial to distinguish this compound from these other compounds as their chemical structures and biological activities are distinct.

The absence of research on this compound in the context of oncology prevents the creation of the requested comparison guides, including data tables and visualizations of signaling pathways. The scientific community has not yet explored the potential of this specific natural product in cancer therapeutics to a degree that would allow for a meta-analysis or a detailed comparative guide for researchers and drug development professionals.

Further primary research is required to establish a foundational understanding of this compound's bioactivity and potential as an anti-cancer agent before a comprehensive meta-analysis and comparative evaluation can be conducted. We encourage researchers to investigate the properties of this compound to fill this notable gap in cancer research.

Safety Operating Guide

Proper Disposal of Rubijervine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Rubijervine containing detailed disposal instructions was not found in the available resources. The following procedures are based on general best practices for the disposal of laboratory chemicals that may be flammable solids and/or harmful if swallowed. It is imperative to consult the substance-specific SDS provided by your supplier and to adhere to the guidelines set forth by your institution's Environmental Health and Safety (EHS) department.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The level of PPE required depends on the specific hazards of the chemical, which should be detailed in the SDS. For a substance that is potentially a flammable solid and harmful if swallowed, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][2]

  • Body Protection: A lab coat or chemical-resistant apron. In cases of significant exposure risk, coveralls may be necessary.[1][2]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a respirator may be required.[1]

Work with this compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

Properly segregate this compound waste at the point of generation to prevent accidental mixing with incompatible chemicals.[5][6][7] Waste streams should be categorized as follows:

  • Solid this compound Waste: Unused or expired pure this compound, and any solid materials heavily contaminated with it.

  • Contaminated Labware: Items such as pipette tips, weigh boats, and filter paper with residual this compound.

  • Contaminated Personal Protective Equipment (PPE): Gloves, aprons, or other disposable PPE that have come into direct contact with this compound.

  • Aqueous Solutions: Any solutions containing dissolved this compound.

2. Container Selection and Labeling:

  • Container Type: Use only containers that are compatible with the chemical waste. For solid waste, a wide-mouth container with a secure, screw-top lid is recommended.[8][9][10] The original container, if in good condition, is often a suitable choice for waste collection.[8] Do not use food-grade containers.[8][9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[8][10][11][12] The label should also include:

    • The full chemical name ("this compound") and its concentration.

    • The specific hazard(s) (e.g., "Flammable Solid," "Toxic").[10]

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

3. Waste Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store hazardous waste in a designated SAA, which should be at or near the point of generation.[8][10][13]

  • Segregation in Storage: Keep this compound waste segregated from incompatible materials. For flammable solids, this includes storing them away from oxidizers and sources of ignition.[3]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to capture any potential leaks or spills.[6][8][14]

  • Container Closure: Keep waste containers securely closed at all times, except when adding waste.[8][11][12]

4. Disposal of Different Waste Streams:

  • Solid this compound Waste: Collect in a labeled, compatible solid waste container. Do not mix with liquid waste.[14]

  • Contaminated Labware and PPE: Double-bag these materials in clear plastic bags, seal each bag individually, and label the outer bag as hazardous waste with the name of the contaminant (this compound).[14]

  • Aqueous Solutions: Collect in a separate, labeled liquid waste container. Do not dispose of down the drain unless explicitly permitted by your institution's EHS for non-hazardous, dilute solutions.[3][15] Given that this compound may be harmful, drain disposal is not recommended.

5. Arranging for Waste Pickup:

Once a waste container is full or has reached the maximum accumulation time limit set by your institution (often 90 days), arrange for its collection by your EHS or a licensed hazardous waste disposal company.[13]

Quantitative Data Summary

While specific quantitative data for this compound disposal is unavailable, general laboratory waste guidelines provide some important thresholds:

ParameterGuidelineCitation
Maximum Hazardous Waste Accumulation55 gallons[8][13]
Maximum Acutely Hazardous Waste Accumulation1 quart of liquid or 1 kg of solid[8]
Container HeadspaceLeave at least 1 inch of headspace to allow for expansion.[10]
pH for Drain Disposal (for permissible substances)Between 5.5 and 10.5[15]

Experimental Protocols

This document does not cite specific experiments. The disposal procedures outlined are based on general laboratory safety protocols for handling hazardous chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

RubijervineDisposal cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure this compound, Contaminated Solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solutions) waste_type->liquid_waste Liquid labware Contaminated Labware & PPE waste_type->labware Labware/PPE select_container_solid Select Compatible Solid Waste Container solid_waste->select_container_solid select_container_liquid Select Compatible Liquid Waste Container liquid_waste->select_container_liquid bag_labware Double-Bag in Clear Plastic Bags labware->bag_labware label_container Label Container: 'Hazardous Waste' Chemical Name Hazards, Date select_container_solid->label_container select_container_liquid->label_container bag_labware->label_container store_saa Store in Designated SAA with Secondary Containment label_container->store_saa request_pickup Request Waste Pickup from EHS store_saa->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Rubijervine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Rubijervine. This steroid alkaloid, found in plants of the Veratrum and Solanum genera, necessitates stringent safety protocols to prevent accidental exposure and ensure proper disposal. This guide provides essential, immediate safety and logistical information for handling this compound, from personal protective equipment (PPE) selection to waste management.

Hazard Profile of this compound

  • H301: Toxic if swallowed [1]

  • H360: May damage fertility or the unborn child [1]

Given these significant health risks, all handling of this compound should be conducted with the utmost care, assuming it carries a similar hazard profile. The primary routes of exposure are ingestion and inhalation of dust particles.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, based on its potential toxicity and general laboratory safety standards.[2][3][4]

PPE Category Equipment Specifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised for handling concentrated solutions or the pure compound. Wash hands thoroughly after removing gloves.[1][3]
Eye and Face Protection Safety goggles with side shields or a full-face shieldTo protect against splashes or airborne particles of the compound. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Respiratory Protection NIOSH-approved respiratorA fit-tested N95 or higher particulate respirator should be used when handling the solid compound to prevent inhalation of dust. For operations that may generate aerosols or vapors, a respirator with an organic vapor cartridge is recommended.
Body Protection Laboratory coat or chemical-resistant apronA fully buttoned lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Foot Protection Closed-toe shoesShoes should fully cover the feet to protect against spills.[3]

Operational Plan for Handling this compound

A step-by-step operational plan is crucial to minimize the risk of exposure during the handling of this compound.

1. Preparation and Engineering Controls:

  • All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2]

  • Prepare all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.

2. Weighing and Solution Preparation:

  • When weighing the solid compound, do so within a fume hood or a containment glove box.

  • Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

3. Experimental Procedures:

  • Keep all containers with this compound clearly labeled and sealed when not in use.

  • Avoid working alone when handling highly toxic substances.

  • In case of a spill, immediately alert others in the laboratory and follow your institution's spill cleanup procedures for toxic chemicals.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.[5][6]

  • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[5]

  • Sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[5]

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Reproductive Hazard").

3. Storage and Disposal:

  • Store hazardous waste containers in a designated, secure satellite accumulation area.[5]

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

  • Never dispose of this compound down the drain or in the regular trash.[5] Burning of plant material containing toxic alkaloids is not recommended as it can release the toxins.[7]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Promptly wash the affected area with soap and water for at least 15 minutes and remove any contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the medical team with the substance name and any available hazard information.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

Diagram of the Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Work in Chemical Fume Hood a->b c Verify Eyewash/Shower Access b->c d Weigh Solid this compound c->d e Prepare Solution d->e f Conduct Experiment e->f g Segregate Waste f->g k Decontaminate Work Area f->k h Label Waste Containers g->h i Store in Designated Area h->i j Contact EHS for Disposal i->j l Doff PPE k->l m Wash Hands l->m

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.